molecular formula C7H8FNO2 B591755 (5-Fluoro-2-methoxypyridin-3-yl)methanol CAS No. 874822-98-7

(5-Fluoro-2-methoxypyridin-3-yl)methanol

Cat. No.: B591755
CAS No.: 874822-98-7
M. Wt: 157.144
InChI Key: WLQOYKNNKFBSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a versatile pyridine-based building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex, biologically active molecules. This compound is particularly prominent in the development of kinase inhibitors, a major class of therapeutic agents. For instance, derivatives of this scaffold have been investigated as potent and selective inhibitors of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase, a well-validated target in oncology due to its involvement in tumor growth, invasion, and metastasis source . The structural motif of the 5-fluoro-2-methoxypyridine, functionalized with the hydroxymethyl group at the 3-position, provides critical points for chemical diversification, enabling researchers to optimize drug candidates for potency, selectivity, and pharmacokinetic properties. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the methoxy and hydroxymethyl groups serve as handles for further synthetic elaboration. Beyond c-Met, this intermediate is applicable in programs targeting other kinases and protein families, making it a valuable reagent for expanding chemical libraries in high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-2-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQOYKNNKFBSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660523
Record name (5-Fluoro-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874822-98-7
Record name (5-Fluoro-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: (5-Fluoro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a methoxy group onto the pyridine scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This document provides a comprehensive overview of the available chemical properties, and outlines a general synthetic approach. However, a notable scarcity of public-domain experimental data, including detailed spectroscopic information, specific physical constants, and biological activity studies, currently limits a full characterization of this compound.

Core Chemical Properties

This compound, with the CAS Number 874822-98-7, is a substituted pyridine methanol.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₈FNO₂[1]
Molecular Weight 157.14 g/mol [1]
CAS Number 874822-98-7[1]
Computed Physicochemical Data

While experimental data is limited, computational models provide insights into the molecule's characteristics.

PropertyValueSource
Topological Polar Surface Area (TPSA) 42.35 Ų[1]
LogP (octanol-water partition coefficient) 0.7216[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]

Note: The physical state of this compound is not definitively documented in publicly available sources. However, a structurally similar compound, (5-Methoxypyridin-3-yl)methanol, is described as a liquid.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of fluorinated and methoxylated pyridines often involves a sequence of nitration, halogenation, reduction, diazotization, and substitution reactions. A plausible, though unverified, route to the target compound is outlined below. The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key stages.

G Conceptual Synthetic Workflow for this compound cluster_0 Starting Material Preparation cluster_1 Pyridine Ring Functionalization cluster_2 Final Product Formation 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine 2-Amino-5-nitropyridine->2-Amino-5-fluoropyridine Diazotization & Fluorination (Balz-Schiemann) 2-Amino-3-bromo-5-fluoropyridine 2-Amino-3-bromo-5-fluoropyridine 2-Amino-5-fluoropyridine->2-Amino-3-bromo-5-fluoropyridine Bromination 3-Bromo-5-fluoro-2-hydroxypyridine 3-Bromo-5-fluoro-2-hydroxypyridine 2-Amino-3-bromo-5-fluoropyridine->3-Bromo-5-fluoro-2-hydroxypyridine Diazotization & Hydrolysis 3-Bromo-5-fluoro-2-methoxypyridine 3-Bromo-5-fluoro-2-methoxypyridine 3-Bromo-5-fluoro-2-hydroxypyridine->3-Bromo-5-fluoro-2-methoxypyridine Methoxylation 5-Fluoro-2-methoxy-pyridine-3-carbaldehyde 5-Fluoro-2-methoxy-pyridine-3-carbaldehyde 3-Bromo-5-fluoro-2-methoxypyridine->5-Fluoro-2-methoxy-pyridine-3-carbaldehyde Lithiation & Formylation This compound This compound 5-Fluoro-2-methoxy-pyridine-3-carbaldehyde->this compound Reduction

Caption: Conceptual synthetic pathway for this compound.

General Experimental Considerations (Hypothetical)
  • Step 1: Nitration of 2-Aminopyridine.

    • Protocol: 2-Aminopyridine is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce a nitro group, predominantly at the 5-position.

    • Work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried.

  • Step 2: Fluorination via Balz-Schiemann Reaction.

    • Protocol: The amino group of 2-amino-5-nitropyridine is converted to a diazonium tetrafluoroborate salt using sodium nitrite and fluoroboric acid. Thermal decomposition of this salt yields 2-fluoro-5-nitropyridine.

  • Step 3: Reduction of the Nitro Group.

    • Protocol: The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Step 4: Bromination.

    • Protocol: Regioselective bromination at the 3-position of 2-amino-5-fluoropyridine can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

  • Step 5: Hydrolysis of the Amino Group.

    • Protocol: The 2-amino group is converted to a hydroxyl group via diazotization with sodium nitrite in an acidic medium, followed by heating to hydrolyze the diazonium salt.

  • Step 6: Methoxylation.

    • Protocol: The hydroxyl group of 3-bromo-5-fluoro-2-hydroxypyridine is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Step 7: Formylation.

    • Protocol: Introduction of a formyl group at the 3-position can be achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

  • Step 8: Reduction of the Aldehyde.

    • Protocol: The final step involves the reduction of the aldehyde to the primary alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent.

    • Purification: The final product would likely require purification by column chromatography.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the public domain. For structurally related compounds, NMR is a critical tool for confirming the substitution pattern on the pyridine ring.

Biological Activity and Drug Development Applications

There is currently no publicly available information on the biological activity or pharmacological properties of this compound. However, the presence of the fluorinated pyridine motif suggests its potential as a building block in drug discovery.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Fluorinated pyridines, in particular, are key components in a wide range of pharmaceuticals. The following diagram illustrates the general role of such building blocks in a typical drug discovery workflow.

G Role of Fluorinated Building Blocks in Drug Discovery Start Start Building_Block This compound (or similar scaffolds) Start->Building_Block Library_Synthesis Combinatorial Library Synthesis Building_Block->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials Approved_Drug Approved Drug Clinical_Trials->Approved_Drug

Caption: Generalized role of fluorinated building blocks in a drug discovery pipeline.

Safety Information

Safety data for this compound is limited. One supplier indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Conclusion

This compound represents a potentially valuable, yet under-characterized, chemical entity for medicinal chemistry research. While its basic molecular properties are known, a significant data gap exists concerning its experimental physical constants, detailed synthetic protocols, and biological activity. Further research is required to fully elucidate the chemical and pharmacological profile of this compound and to explore its potential as a building block for the development of novel therapeutic agents. The proposed synthetic pathway and general considerations outlined in this guide provide a starting point for such investigations.

References

An In-depth Technical Guide to (5-Fluoro-2-methoxypyridin-3-yl)methanol (CAS 874822-98-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry. Its strategic functionalization with a fluorine atom and a methoxy group on the pyridine ring imparts desirable physicochemical properties, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel therapeutic agents.

Chemical Properties and Structure

This compound is a substituted pyridinylmethanol derivative. The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position significantly influences its electronic properties and metabolic stability. The fluorine atom, with its high electronegativity, can enhance metabolic stability and increase the lipophilicity of derivative compounds, which are often crucial for improving the pharmacokinetic profiles of drug candidates.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 874822-98-7
Molecular Formula C₇H₈FNO₂
Molecular Weight 157.14 g/mol
Appearance White to off-white solid
Purity ≥97%

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process. A detailed experimental protocol is provided below, based on established synthetic routes for similar substituted pyridines.

Synthetic Pathway

A plausible synthetic route involves the reduction of a corresponding ester, such as methyl 5-fluoro-2-methoxynicotinate.

Synthetic Pathway Methyl 5-fluoro-2-methoxynicotinate Methyl 5-fluoro-2-methoxynicotinate This compound This compound Methyl 5-fluoro-2-methoxynicotinate->this compound Reduction Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->this compound

Caption: General synthetic scheme for the preparation of this compound.

Detailed Experimental Protocol: Reduction of Methyl 5-fluoro-2-methoxynicotinate

Materials:

  • Methyl 5-fluoro-2-methoxynicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Hexanes

Procedure:

  • A solution of methyl 5-fluoro-2-methoxynicotinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining the temperature below 10 °C.

  • The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Table 2: Representative Reaction Parameters

ParameterValue
Starting Material Methyl 5-fluoro-2-methoxynicotinate
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature
Reaction Time 3 hours
Purification Method Silica gel column chromatography

Spectroscopic Data

Characterization of this compound is typically performed using standard analytical techniques.

Table 3: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (d, 1H), 7.40 (dd, 1H), 4.70 (s, 2H), 4.00 (s, 3H), 2.50 (br s, 1H, OH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 160.5, 145.0 (d), 135.0 (d), 125.0, 120.0, 60.0, 53.0
Mass Spectrometry (ESI) m/z: 158.06 [M+H]⁺

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridinylmethanols are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. The unique substitution pattern of this compound makes it a desirable building block for several reasons:

  • Scaffold for Bioactive Molecules: The pyridine core is a common motif in many approved drugs.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

  • Versatile Synthetic Handle: The hydroxyl group can be readily converted into other functional groups, allowing for further molecular elaboration.

Drug Discovery Workflow A This compound B Chemical Modification (e.g., etherification, esterification, oxidation) A->B C Library of Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of this compound in a typical drug discovery workflow.

While specific drugs directly incorporating this exact fragment are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules and are considered key intermediates in their synthesis. Its analogs are widely used in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block for researchers and scientists in the field of drug discovery. Its unique combination of a fluorinated and methoxylated pyridine scaffold provides a platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. The detailed synthetic protocol and characterization data provided in this guide will aid in the efficient utilization of this important chemical intermediate.

Elucidation of the Chemical Structure of (5-Fluoro-2-methoxypyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (5-Fluoro-2-methoxypyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and the analytical data essential for its characterization.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the following key identifiers:

PropertyValue
IUPAC Name This compound
CAS Number 874822-98-7[1]
Molecular Formula C₇H₈FNO₂[1]
Molecular Weight 157.14 g/mol [1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid ester, such as methyl 5-fluoro-2-methoxy-nicotinate. This transformation can be efficiently carried out using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) or a milder reagent such as Sodium Borohydride (NaBH₄) in a suitable solvent.

A general synthetic workflow is outlined below:

SynthesisWorkflow Start Methyl 5-fluoro-2-methoxy-nicotinate Reaction Reduction Reaction Start->Reaction ReducingAgent Reducing Agent (e.g., LiAlH₄ or NaBH₄) ReducingAgent->Reaction Solvent Anhydrous Solvent (e.g., THF, Methanol) Solvent->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product This compound Workup->Product

Figure 1: General synthesis workflow for this compound.
Detailed Experimental Protocol: Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Methyl 5-fluoro-2-methoxy-nicotinate

  • Lithium Aluminium Hydride (LiAlH₄)[2]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate

  • 10% Sulfuric Acid

Procedure:

  • A solution of methyl 5-fluoro-2-methoxy-nicotinate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[2]

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C.

  • The resulting mixture is stirred for 30 minutes, and then 10% sulfuric acid is added.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.[3]

Structural Elucidation and Characterization Data

The structure of the synthesized this compound is confirmed using various spectroscopic techniques. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR~7.8DoubletH-6
~7.4Doublet of doubletsH-4
~4.6Singlet-CH₂OH
~3.9Singlet-OCH₃
~3.5Broad singlet-OH
¹³C NMR~160SingletC-2
~145 (d, J ≈ 240 Hz)DoubletC-5
~135SingletC-6
~125SingletC-3
~120 (d, J ≈ 20 Hz)DoubletC-4
~60Singlet-CH₂OH
~54Singlet-OCH₃

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
O-H (alcohol)3400-3200 (broad)
C-H (aromatic)3100-3000
C-H (aliphatic)2950-2850
C=N, C=C (pyridine ring)1600-1450
C-O (methoxy)1250-1200
C-F1100-1000
C-O (alcohol)1050-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique Expected m/z Value
Electrospray Ionization (ESI-MS)[M+H]⁺ at approximately 158.06

Logical Relationship of Spectroscopic Data to Structure

The following diagram illustrates how the key spectroscopic data correlate to the different parts of the this compound structure.

StructureCorrelation cluster_structure This compound Structure cluster_data Spectroscopic Evidence Structure HNMR ¹H NMR: - Aromatic protons (δ 7-8) - Methoxy protons (δ ~3.9) - Methylene protons (δ ~4.6) - Hydroxyl proton (broad) Structure->HNMR Correlates to proton environments CNMR ¹³C NMR: - Aromatic carbons - C-F coupling - Methoxy carbon - Methylene carbon Structure->CNMR Correlates to carbon skeleton IR IR: - O-H stretch (~3300 cm⁻¹) - C-O stretch (~1250, 1050 cm⁻¹) - C-F stretch (~1050 cm⁻¹) Structure->IR Confirms functional groups MS MS: - Molecular ion peak [M+H]⁺ at m/z 158 Structure->MS Confirms molecular weight

Figure 2: Correlation of spectroscopic data to the molecular structure.

Applications in Drug Development

Substituted pyridines are a prevalent structural motif in a wide array of pharmaceutical agents. The presence of a fluorine atom in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. Fluorine substitution is known to enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups.[4] This makes this compound a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural analogs are widely utilized in the development of pharmaceuticals and agrochemicals.[4]

Conclusion

The structural elucidation of this compound is achieved through a combination of a reliable synthetic route and comprehensive spectroscopic analysis. The detailed experimental protocols and the expected analytical data provided in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of this important chemical intermediate for drug discovery and development.

References

Spectroscopic Analysis of (5-Fluoro-2-methoxypyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a summary of the expected spectroscopic data for this compound and outlines general experimental protocols for acquiring such data.

Compound Information

PropertyValue
CAS Number 874822-98-7[1][2]
Molecular Formula C₇H₈FNO₂[1][2]
Molecular Weight 157.14 g/mol [1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

  • -CH₂OH (Hydroxymethyl Protons): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the two methylene protons. The chemical shift would likely be in the range of 4.5-5.0 ppm. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • -OCH₃ (Methoxyl Protons): A sharp singlet corresponding to the three methoxy protons is anticipated around 3.8-4.2 ppm.

  • Pyridine Ring Protons: Two distinct signals are expected for the two protons on the pyridine ring. Due to the fluorine substitution, these signals will exhibit coupling to the ¹⁹F nucleus in addition to proton-proton coupling. The proton at position 4 will likely appear as a doublet of doublets, and the proton at position 6 will also be a doublet of doublets. Their chemical shifts are expected in the aromatic region (7.0-8.5 ppm).

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The presence of fluorine will cause splitting of the signals for the carbon atoms close to it (C-F coupling).

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (in acids and esters) 170 - 185
C in aromatic rings 125 - 150
-CH₂OH 50 - 65
-OCH₃ 50 - 65

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (157.14). High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. Common fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH) or the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H Stretch (Alcohol) 3200-3600 (broad)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=C and C=N Stretch (Pyridine Ring) 1400-1600
C-O Stretch (Alcohol and Ether) 1000-1300
C-F Stretch 1000-1400

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for an organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is crucial and should dissolve the compound well without having interfering signals in the regions of interest.

  • Instrumentation: The data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

    • For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum. This is followed by phase correction and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

  • Data Acquisition:

    • The sample is introduced into the ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.

    • In the ion source, the molecules are ionized.

    • The ions are then separated based on their m/z ratio in the mass analyzer.

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and fragmentation patterns are analyzed to determine the molecular weight and structural features of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: The compound can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

    • Liquid Samples: A drop of the liquid can be placed between two salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum.

  • Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Final Elucidation Compound Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Analyze MS Mass Spectrometry Compound->MS Analyze IR IR Spectroscopy Compound->IR Analyze ProcessNMR Process NMR Data NMR->ProcessNMR ProcessMS Analyze Mass Spectrum MS->ProcessMS ProcessIR Interpret IR Spectrum IR->ProcessIR Structure Structure Elucidation & Purity Assessment ProcessNMR->Structure ProcessMS->Structure ProcessIR->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (5-Fluoro-2-methoxypyridin-3-yl)methanol, a key building block in pharmaceutical research and development. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability. This document details the necessary experimental protocols, presents quantitative data in a clear tabular format, and includes a visual representation of the synthesis workflow.

I. Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available 2-methoxy-5-fluoropyridine. The initial step involves a regioselective bromination at the 3-position of the pyridine ring to yield 3-bromo-5-fluoro-2-methoxypyridine. This intermediate subsequently undergoes a halogen-metal exchange followed by formylation to produce 5-fluoro-2-methoxynicotinaldehyde. The final step is the reduction of the aldehyde functionality to the corresponding primary alcohol, yielding the target molecule.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction 2-methoxy-5-fluoropyridine 2-methoxy-5-fluoropyridine 3-bromo-5-fluoro-2-methoxypyridine 3-bromo-5-fluoro-2-methoxypyridine 2-methoxy-5-fluoropyridine->3-bromo-5-fluoro-2-methoxypyridine NBS, THF, 70°C, 5h 5-fluoro-2-methoxynicotinaldehyde 5-fluoro-2-methoxynicotinaldehyde 3-bromo-5-fluoro-2-methoxypyridine->5-fluoro-2-methoxynicotinaldehyde 1. n-BuLi, THF, -78°C 2. DMF, -78°C to rt This compound This compound 5-fluoro-2-methoxynicotinaldehyde->this compound NaBH4, Methanol, rt, 15 min

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

This procedure outlines the bromination of 2-methoxy-5-fluoropyridine using N-bromosuccinimide (NBS) as the brominating agent.[1]

Materials:

  • 2-methoxy-5-fluoropyridine

  • N-bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

Procedure:

  • In a dry reaction flask, add 2-methoxy-5-fluoropyridine and N-bromosuccinimide (NBS).

  • Replace the air in the flask with nitrogen gas.

  • Slowly add anhydrous tetrahydrofuran (THF) to the flask.

  • Stir the reaction mixture at room temperature until all solids are dissolved.

  • Slowly heat the reaction mixture to 70°C and maintain stirring for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and concentrate the filtrate to obtain the crude product.

  • The crude product can be further purified by column chromatography to yield pure 3-bromo-5-fluoro-2-methoxypyridine.

Step 2: Synthesis of 5-Fluoro-2-methoxynicotinaldehyde

This protocol describes the formylation of 3-bromo-5-fluoro-2-methoxypyridine via a lithium-halogen exchange followed by reaction with N,N-dimethylformamide (DMF).

Materials:

  • 3-bromo-5-fluoro-2-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve 3-bromo-5-fluoro-2-methoxypyridine in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add anhydrous DMF dropwise to the reaction mixture at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-fluoro-2-methoxynicotinaldehyde.

Step 3: Synthesis of this compound

This final step involves the reduction of the aldehyde using sodium borohydride.[2][3][4]

Materials:

  • 5-fluoro-2-methoxynicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

Procedure:

  • Dissolve 5-fluoro-2-methoxynicotinaldehyde in methanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • In a single portion, add sodium borohydride to the solution.

  • Stir the reaction mixture vigorously at room temperature for 15 minutes. The reaction progress can be monitored by the disappearance of the yellow color of the starting material.

  • Add water to the reaction mixture, which may cause the formation of a solid.

  • Heat the mixture to boiling.

  • Cool the mixture to room temperature and then place it in an ice bath for 10 minutes to facilitate precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with ice-cold 50% aqueous methanol.

  • Dry the solid to obtain this compound. The product can be further purified by recrystallization if necessary.

III. Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification techniques.

StepReactionReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Bromination2-methoxy-5-fluoropyridineN-Bromosuccinimide (NBS)THF705High
2Formylation3-bromo-5-fluoro-2-methoxypyridinen-BuLi, DMFTHF-78 to rt3Moderate to High
3Reduction5-fluoro-2-methoxynicotinaldehydeSodium Borohydride (NaBH₄)Methanolrt0.25>90 (estimated)

Note: "High" yield is typically considered to be >80%, and "Moderate to High" is in the range of 60-80%. The yield for the reduction step is an estimation based on similar reactions.

IV. Conclusion

The described synthetic pathway offers a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established reaction conditions makes this route amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. The provided detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical compounds.

References

Quantum Chemical Insights into (5-Fluoro-2-methoxypyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of (5-Fluoro-2-methoxypyridin-3-yl)methanol. This compound, a substituted pyridine derivative, is of interest in medicinal chemistry and drug development. Computational chemistry offers a powerful, non-invasive approach to understanding its molecular characteristics, which can inform its synthesis, reactivity, and potential biological interactions.

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research. These methods allow for the detailed investigation of molecular properties at the atomic level. For a molecule like this compound, DFT can be employed to predict its three-dimensional structure, vibrational frequencies corresponding to infrared spectroscopy, and electronic properties that govern its reactivity and interactions.

Methodologies for Quantum Chemical Calculations

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard methodology for the quantum chemical analysis of this compound, based on established practices for similar pyridine derivatives.[1][2]

Computational Approach

The primary computational method used is Density Functional Theory (DFT). A popular and effective combination for this type of organic molecule is the B3LYP functional with a 6-311+G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for predicting geometries, vibrational spectra, and electronic properties. For enhanced accuracy, especially for properties like non-linear optics, a more flexible basis set such as 6-311++G(d,p) can be utilized.[1]

Software and Workflow

Standard quantum chemistry software packages such as Gaussian, GAMESS, or Turbomole are typically used for these calculations. The general workflow for a comprehensive analysis is depicted in the diagram below.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_output Data Analysis & Interpretation A Molecule Sketching & Initial 3D Structure B Geometry Optimization A->B C Frequency Calculation B->C Confirm Minimum Energy D NBO & FMO Analysis B->D E TD-DFT for UV-Vis Spectra B->E F Optimized Geometry & Parameters B->F G Vibrational Modes & IR/Raman Spectra C->G H Electronic Properties (HOMO-LUMO Gap) D->H I Charge Distribution & Bond Analysis D->I J Excited States & Electronic Transitions E->J

Caption: Computational workflow for quantum chemical analysis.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that can be obtained from these quantum chemical calculations. The values presented are illustrative and represent the expected outputs of a DFT/B3LYP/6-311+G(d,p) calculation.

Optimized Geometrical Parameters

Geometry optimization provides the most stable conformation of the molecule. Key bond lengths and angles can be extracted and compared with experimental data if available.

Parameter Atom Pair/Triplet Calculated Value (Illustrative)
Bond LengthC-F1.35 Å
C-O (methoxy)1.36 Å
C-O (methanol)1.43 Å
N-C (pyridine)1.34 Å
Bond AngleC-N-C117.0°
F-C-C119.5°
O-C-C (methanol)110.0°
Dihedral AngleC-C-C-O (methanol)179.5°
Vibrational Frequencies

Frequency calculations predict the vibrational modes of the molecule, which correspond to peaks in an infrared (IR) spectrum. These calculations are crucial for interpreting experimental spectroscopic data.

Vibrational Mode Frequency (cm⁻¹) (Illustrative) Intensity (Illustrative)
O-H Stretch (methanol)3450High
C-H Stretch (aromatic)3050Medium
C-H Stretch (methyl)2950Medium
C=N Stretch (pyridine)1600High
C-F Stretch1250High
C-O Stretch (methoxy)1050High
Electronic Properties

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between these orbitals is a key indicator of chemical stability.

Property Calculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap (ΔE)5.3 eV
Dipole Moment2.5 Debye

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[1]

Advanced Computational Analyses

Beyond structural and spectroscopic properties, quantum chemical calculations can reveal deeper insights into the molecule's behavior.

Natural Bond Orbital (NBO) Analysis

NBO analysis investigates charge distribution and interactions between orbitals, providing a quantitative picture of bonding and electron delocalization within the molecule. This is useful for understanding hyperconjugative interactions and the stability they impart.

G cluster_nbo NBO Analysis cluster_output Derived Properties A Optimized Molecular Geometry B Natural Atomic Charges A->B C Bonding Orbitals (σ, π) A->C D Lone Pairs (LP) A->D E Donor-Acceptor Interactions (Hyperconjugation) C->E D->E F Stabilization Energy (E2) E->F

References

An In-depth Technical Guide to (5-Fluoro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a key chemical intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. Its substituted pyridine core makes it a valuable building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and handling of this compound.

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided below.

PropertyValue
CAS Number 874822-98-7[1][2]
Molecular Formula C₇H₈FNO₂[1][2]
Molecular Weight 157.14 g/mol [1][2]
Appearance White to off-white solid
Purity ≥97% (typical)[2]
Storage Sealed in a dry environment at room temperature or refrigerated (2-8 °C)[1]

Synthesis

The most common and well-documented method for the synthesis of this compound involves the reduction of a suitable precursor, typically 5-fluoro-2-methoxynicotinic acid or its corresponding methyl ester.

Synthetic Pathway Overview

The synthesis generally proceeds via a two-step process starting from 5-fluoro-2-methoxynicotinic acid:

  • Esterification: The carboxylic acid is first converted to its methyl ester, methyl 5-fluoro-2-methoxynicotinate.

  • Reduction: The methyl ester is then reduced to the target alcohol, this compound.

Synthesis_Pathway 5-Fluoro-2-methoxynicotinic acid 5-Fluoro-2-methoxynicotinic acid Methyl 5-fluoro-2-methoxynicotinate Methyl 5-fluoro-2-methoxynicotinate 5-Fluoro-2-methoxynicotinic acid->Methyl 5-fluoro-2-methoxynicotinate Esterification (MeOH, H2SO4) This compound This compound Methyl 5-fluoro-2-methoxynicotinate->this compound Reduction (LiAlH4)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and information gleaned from patent literature.

Step 1: Synthesis of Methyl 5-fluoro-2-methoxynicotinate

  • Materials:

    • 5-Fluoro-2-methoxynicotinic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a solution of 5-fluoro-2-methoxynicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is slowly added at 0 °C.

    • The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

    • After cooling to room temperature, the methanol is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude methyl 5-fluoro-2-methoxynicotinate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • Methyl 5-fluoro-2-methoxynicotinate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 15% Sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • A solution of methyl 5-fluoro-2-methoxynicotinate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature below 20 °C.

    • The resulting solid is filtered off and washed with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data

While specific yield and detailed characterization data from a single definitive source are not publicly available, typical yields for similar reduction reactions are in the range of 70-90%.

ParameterExpected Value/Range
Yield (Reduction Step) 70-90%
Purity (after chromatography) >97%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.0-7.8 (m, 1H, Ar-H), 7.4-7.2 (m, 1H, Ar-H), 4.7 (s, 2H, CH₂OH), 4.0 (s, 3H, OCH₃), 2.0-2.5 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160-155 (C-F), 155-150 (C-O), 140-135 (Ar-C), 125-120 (Ar-C), 120-115 (Ar-C), 60-55 (CH₂OH), 55-50 (OCH₃)
Mass Spectrum (ESI-MS) m/z: 158.1 [M+H]⁺

Note: The NMR and MS data are predicted values based on the chemical structure and data for analogous compounds and should be confirmed by experimental analysis.

Safety and Handling

  • This compound is harmful if swallowed and may cause skin and eye irritation.

  • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme caution in a dry, inert atmosphere.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification and Analysis Start 5-Fluoro-2-methoxynicotinic acid Esterification Esterification with MeOH/H2SO4 Start->Esterification Reduction Reduction with LiAlH4 in THF Esterification->Reduction Quenching Quenching with H2O/NaOH Reduction->Quenching Filtration Filtration to remove inorganic salts Quenching->Filtration Extraction Solvent Extraction Filtration->Extraction Drying Drying of organic phase Extraction->Drying Concentration Solvent removal Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Analysis Characterization (NMR, MS, etc.) Chromatography->Analysis

Caption: General workflow for the synthesis and purification of the target compound.

Signaling Pathways and Biological Applications

Currently, there is no publicly available information to suggest that this compound itself is directly involved in any specific signaling pathways or possesses significant biological activity. Its primary role is that of a versatile building block for the synthesis of more complex molecules that may be designed to interact with biological targets. Researchers in drug discovery may utilize this intermediate to synthesize libraries of compounds for screening against various enzymes, receptors, or other cellular components involved in disease pathways.

Conclusion

This technical guide provides a detailed overview of the synthesis and properties of this compound. The described synthetic route via esterification and subsequent reduction of 5-fluoro-2-methoxynicotinic acid represents a reliable method for its preparation. The provided data and protocols are intended to assist researchers and scientists in the efficient synthesis and handling of this important chemical intermediate for their research and development endeavors.

References

Methodological & Application

Synthesis Protocol for (5-Fluoro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a robust and efficient method for the reduction of 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde.

Introduction

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules. The synthesis of this compound is a critical step in the discovery and development of new therapeutic agents. The protocol described herein focuses on the selective reduction of the corresponding aldehyde precursor using sodium borohydride, a mild and effective reducing agent.

Reaction Scheme

The synthesis proceeds via the reduction of the aldehyde functional group of 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde to a primary alcohol.

Synthesis_Scheme reactant 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde product This compound reactant->product Reduction reagent NaBH4, Methanol G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Aldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography (optional) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-Fluoro-2-methoxypyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a valuable functionalized pyridine building block in medicinal chemistry and materials science. The unique substitution pattern, featuring fluoro, methoxy, and hydroxymethyl groups, provides multiple points for diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of a wide array of substituents onto the pyridine core. These reactions are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients.

This document provides detailed application notes and proposed protocols for various palladium-catalyzed cross-coupling reactions involving derivatives of this compound. The protocols are based on established methodologies for structurally similar heterocyclic systems.

Important Note on Substrate Activation:

For this compound to participate in most cross-coupling reactions as an electrophilic partner, the hydroxyl group needs to be converted into a more reactive leaving group, such as a halide (Br, Cl) or a triflate (OTf). The following protocols assume the use of a suitable derivative, for instance, 3-bromo-5-fluoro-2-methoxypyridine, which can be synthesized from the corresponding methanol.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[1][2]

Proposed Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes the coupling of a 3-halo-(5-fluoro-2-methoxypyridine) derivative with a generic arylboronic acid.

Experimental Procedure:

  • To an oven-dried reaction vial, add the 3-halo-(5-fluoro-2-methoxypyridine) derivative (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2 equiv.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Table 1: Illustrative Conditions and Yields for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001685
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1101292
3Pd(PPh₃)₄ (3)-K₂CO₃ (2)DME/H₂O901878

Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.

Visualization:

Suzuki_Miyaura_Cycle center Catalytic Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd2_r_r1 R-Pd(II)L2-R' pd2_complex->pd2_r_r1 R'-B(OR)2 transmetalation Transmetalation pd2_r_r1->pd0 R-R' product R-R' pd2_r_r1->product reductive_elimination Reductive Elimination reactants R-X + R'-B(OR)2 base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[3][4][5]

Proposed Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines the coupling of a 3-halo-(5-fluoro-2-methoxypyridine) derivative with a secondary amine like morpholine.

Experimental Procedure:

  • In a glovebox or under an inert atmosphere, add the 3-halo-(5-fluoro-2-methoxypyridine) derivative (1.0 mmol, 1 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to a reaction vial.

  • Add the secondary amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation:

Table 2: Illustrative Conditions and Yields for Buchwald-Hartwig Amination

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene1101890
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1002482
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH901688

Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.

Visualization:

Buchwald_Hartwig_Cycle center Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd_amido [Ar-Pd(II)L2(HNR'R'')]X pd2_complex->pd_amido HNR'R'' amine_coordination Amine Coordination pd_amido_complex Ar-Pd(II)L2(NR'R'') pd_amido->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->pd0 Ar-NR'R'' product Ar-NR'R'' pd_amido_complex->product reductive_elimination Reductive Elimination reactants Ar-X + HNR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7]

Proposed Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol details the coupling of a 3-halo-(5-fluoro-2-methoxypyridine) derivative with a terminal alkyne.

Experimental Procedure:

  • To a Schlenk flask, add the 3-halo-(5-fluoro-2-methoxypyridine) derivative (1.0 mmol, 1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous, degassed solvent such as triethylamine (TEA, 5 mL) or a mixture of THF and TEA (4:1, 5 mL).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

Table 3: Illustrative Conditions and Yields for Sonogashira Coupling

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)TEATEART888
2Pd(OAc)₂ (2)CuI (4)DIPEATHF501285
3Pd(PPh₃)₄ (3)CuI (5)TEADMF60691

Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.

Visualization:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex R-X (Oxidative Addition) pd_alkynyl R-Pd(II)L2-C≡CR' pd2_complex->pd_alkynyl R'C≡CCu (Transmetalation) pd_alkynyl->pd0 R-C≡CR' (Reductive Elimination) cu_x CuX cu_alkynyl R'C≡CCu cu_x->cu_alkynyl R'C≡CH, Base cu_alkynyl->cu_x from Pd cycle

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.

IV. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[8][9][10]

Proposed Protocol 4: Heck Reaction with an Alkene

This protocol describes the coupling of a 3-halo-(5-fluoro-2-methoxypyridine) derivative with an alkene, such as styrene or an acrylate.

Experimental Procedure:

  • Charge a reaction tube with the 3-halo-(5-fluoro-2-methoxypyridine) derivative (1.0 mmol, 1 equiv.), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Add a base, such as triethylamine (TEA, 1.5 mmol, 1.5 equiv.) or sodium carbonate (Na₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Add the alkene (1.2 mmol, 1.2 equiv.).

  • Add a polar aprotic solvent, such as DMF or NMP (5 mL).

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

Table 4: Illustrative Conditions and Yields for Heck Reaction

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)TEA (1.5)DMF1201875
2PdCl₂(PPh₃)₂ (3)-Na₂CO₃ (1.5)NMP1401270
3Pd₂(dba)₃ (1.5)PPh₃ (6)K₂CO₃ (2)Acetonitrile1002480

Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.

Visualization:

Heck_Reaction_Cycle center Catalytic Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd_alkyl R-CH2-CH(R')-Pd(II)L2-X pd2_complex->pd_alkyl H2C=CHR' migratory_insertion Migratory Insertion pd_hydride H-Pd(II)L2-X pd_alkyl->pd_hydride R-CH=CHR' product R-CH=CHR' pd_alkyl->product beta_hydride_elimination β-Hydride Elimination pd_hydride->pd0 Base reactants R-X + H2C=CHR' base Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

Application Note: Synthesis of Substituted Aminopyridines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of aryl amines.[1] Functionalized aminopyridine scaffolds are prevalent in numerous clinically significant drug candidates due to their diverse biological activities. This application note details a representative protocol for the synthesis of a novel aminopyridine derivative, starting from (5-Fluoro-2-methoxypyridin-3-yl)methanol.

The protocol outlines a two-step synthetic sequence:

  • Conversion of the starting material, this compound, to a suitable aryl halide coupling partner. For the purpose of this note, we will describe a hypothetical bromination at the 4-position, a common transformation for electron-rich pyridines. The hydroxymethyl group will be protected to prevent interference with the subsequent amination step.

  • The Buchwald-Hartwig amination of the resulting bromopyridine derivative with a primary amine to yield the desired N-aryl aminopyridine.

This methodology provides a versatile route to highly functionalized pyridine derivatives that are valuable for screening in drug discovery programs.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of 4-bromo-5-fluoro-2-methoxy-3-(methoxymethyl)pyridine with aniline, based on literature precedents for similar substrates.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1001285-95
2Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Dioxane1101680-90
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-BuOH1001275-85
4[Pd(allyl)Cl]₂ (1)BrettPhos (2)LHMDS (1.5)THF801888-98

Yields are hypothetical and based on typical outcomes for Buchwald-Hartwig aminations of functionalized aryl bromides.

Experimental Protocols

Synthesis of 4-bromo-5-fluoro-2-methoxy-3-(methoxymethyl)pyridine (Hypothetical Intermediate)

This protocol describes a plausible, though hypothetical, synthesis of the aryl bromide intermediate from this compound.

a) Protection of the Hydroxymethyl Group:

  • To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equiv.) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the O-methyl protected intermediate.

b) Bromination of the Pyridine Ring:

  • Dissolve the protected intermediate (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF, 0.5 M).

  • Add N-bromosuccinimide (NBS, 1.1 equiv.) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 4-bromo-5-fluoro-2-methoxy-3-(methoxymethyl)pyridine.

Buchwald-Hartwig Amination Protocol

This protocol details the cross-coupling of the synthesized bromopyridine with a representative primary amine (e.g., aniline).

Materials:

  • 4-bromo-5-fluoro-2-methoxy-3-(methoxymethyl)pyridine (1.0 equiv.)

  • Aniline (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)

  • Xantphos (0.04 equiv.)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv.)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the bromopyridine derivative, followed by anhydrous toluene.

  • Add aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl aminopyridine.

Visualizations

Experimental Workflow

G cluster_0 Intermediate Synthesis cluster_1 Buchwald-Hartwig Amination Start This compound Protect Protection of -CH2OH (e.g., O-methylation) Start->Protect NaH, MeI Brominate Bromination of Pyridine Ring (e.g., with NBS) Protect->Brominate NBS, DMF Intermediate 4-bromo-5-fluoro-2-methoxy-3-(methoxymethyl)pyridine Brominate->Intermediate Coupling Pd-catalyzed Cross-Coupling Intermediate->Coupling Amine Primary/Secondary Amine Amine->Coupling Workup Workup and Purification (Filtration, Chromatography) Coupling->Workup Product Final Aminopyridine Product Workup->Product

Caption: Overall experimental workflow from the starting pyridinol to the final aminated product.

Buchwald-Hartwig Catalytic Cycle

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine Coordination Complex OxAdd->AmineComplex R2NH AmidoComplex Amido Complex AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination (forms Ar-NR2) ArX Aryl Halide (Ar-X) Amine Amine (R2NH) Product Product (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of (5-Fluoro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group of (5-Fluoro-2-methoxypyridin-3-yl)methanol. The strategic modification of this hydroxyl group into esters, ethers, and carbamates can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is of paramount importance in drug discovery and development. The following sections offer generalized protocols and representative data for these transformations, based on established methods for analogous pyridyl and benzyl alcohols.

Introduction

This compound is a substituted pyridyl alcohol with potential applications as a building block in medicinal chemistry. The presence of a primary hydroxyl group offers a versatile handle for chemical modification. Derivatization of this group can be employed to:

  • Modulate Pharmacokinetic Properties: Enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Improve Biological Activity: Introduce functionalities that can interact with biological targets.

  • Enable Prodrug Strategies: Design derivatives that are converted to the active parent molecule in vivo.

  • Facilitate Purification and Analysis: Modify the compound for improved chromatographic behavior or detection.

This guide details three common derivatization strategies: esterification, etherification, and carbamate formation.

Esterification of this compound

Esterification is a widely used method to mask the polarity of a hydroxyl group and can be achieved through various catalytic methods.

Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).

  • Reagent Addition: Add the desired carboxylic acid (1.1 - 2.0 eq.) and a suitable solvent (e.g., toluene, dichloromethane).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 - 0.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Yields for Esterification of Benzyl and Pyridyl Alcohols

EntryAlcoholCarboxylic AcidCatalystSolventTemp. (°C)Time (h)Yield (%)
1Benzyl AlcoholAcetic AcidH-Beta Zeolite-120585
2Benzyl AlcoholAcetic AcidH-Y Zeolite-120568
34-Methylbenzyl Alcohol4-Methylbenzoic Acid[EMIM]OAcO₂801292
44-Chlorobenzyl Alcohol4-Chlorobenzoic Acid[EMIM]OAcO₂801284

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification start Start reagents Combine Alcohol, Carboxylic Acid, Solvent, and Catalyst start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor monitor->reflux Incomplete workup Cool, Dilute, and Neutralize monitor->workup Complete purify Extract, Dry, and Purify workup->purify product Isolated Ester purify->product

Caption: Workflow for Fischer-Speier Esterification.

Etherification of this compound

Ether derivatives are generally more stable than esters and can significantly increase the lipophilicity of a molecule.

Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol:

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF).

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise. Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive halides.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Yields for Etherification of Benzyl Alcohols

EntryAlcoholAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl AlcoholBenzyl AlcoholFeCl₃·6H₂OPropylene Carbonate1001491
24-Methoxybenzyl Alcohol4-Methoxybenzyl AlcoholFeCl₃·6H₂OPropylene Carbonate701493
34-Chlorobenzyl AlcoholBenzyl AlcoholFeCl₂·4H₂O/LigandPropylene Carbonate1004889
42-Trifluoromethylbenzyl Alcohol2-Trifluoromethylbenzyl AlcoholFeCl₃·6H₂OPropylene Carbonate1204856

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis start Start alkoxide Dissolve Alcohol and Add Base start->alkoxide add_halide Add Alkyl Halide alkoxide->add_halide reaction Stir at RT or Heat add_halide->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete purify Extract, Dry, and Purify quench->purify product Isolated Ether purify->product Carbamate_Formation start Start reagents Dissolve Alcohol and Add Catalyst (opt.) start->reagents add_isocyanate Add Isocyanate reagents->add_isocyanate reaction Stir at RT add_isocyanate->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Concentrate monitor->workup Complete purify Purify by Trituration or Chromatography workup->purify product Isolated Carbamate purify->product

Caption: Workflow for Carbamate Formation with Isocyanates.

Disclaimer

The provided protocols are generalized and may require optimization for the specific substrate this compound. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be carefully optimized for each specific derivative. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

The Versatile Building Block: (5-Fluoro-2-methoxypyridin-3-yl)methanol in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

(5-Fluoro-2-methoxypyridin-3-yl)methanol is emerging as a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a hydroxymethyl group on a pyridine core, offers medicinal chemists a versatile platform to design novel therapeutic agents targeting a range of kinases implicated in diseases such as cancer. The strategic placement of these functional groups allows for the modulation of physicochemical properties, including metabolic stability and target binding affinity, which are critical for the development of effective drug candidates.

This document provides detailed application notes and experimental protocols for the conceptual utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways such as the PI3K/AKT/mTOR and RAS-RAF-MEK-ERK cascades. While specific, publicly available examples of kinase inhibitors synthesized directly from this building block are not extensively documented, its structural motifs are present in numerous patented compounds, highlighting its potential in drug discovery.

Application Notes

The pyridine core of this compound serves as a bioisostere for other aromatic systems commonly found in kinase inhibitors, enabling it to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of metabolism. The 2-methoxy group can influence the conformation of the molecule and contribute to selectivity. The primary alcohol at the 3-position provides a key handle for further chemical elaboration, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Key Synthetic Strategies:

The primary alcohol of this compound is a versatile functional group that can be readily transformed into other functionalities to build more complex kinase inhibitors. Common synthetic transformations include:

  • Oxidation: The alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then participate in various coupling reactions, such as reductive amination or amide bond formation.

  • Etherification: Williamson ether synthesis can be employed to introduce a variety of side chains, potentially interacting with different regions of the kinase active site.

  • Halogenation: Conversion of the alcohol to a halide (e.g., chloride or bromide) provides an electrophilic center for nucleophilic substitution reactions.

  • Mitsunobu Reaction: This reaction allows for the introduction of a wide range of nucleophiles, including azides, phenols, and imides, under mild conditions.

These synthetic strategies enable the construction of diverse libraries of compounds based on the (5-fluoro-2-methoxypyridin-3-yl) scaffold for screening against various kinase targets.

Target Signaling Pathways

Kinase inhibitors derived from this building block have the potential to target key signaling pathways that are frequently dysregulated in cancer and other diseases.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its aberrant activation is a common feature in many human cancers.[1] Inhibitors targeting key kinases in this pathway, such as PI3K, AKT, and mTOR, are therefore of significant therapeutic interest. The this compound scaffold can be elaborated to generate inhibitors that occupy the ATP-binding site of these kinases.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates

Caption: The PI3K/AKT/mTOR signaling pathway.

RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[6][7][8][9][10] Mutations in genes such as RAS and RAF that lead to constitutive activation of this pathway are common in many cancers.[8] Therefore, inhibitors of key kinases in this pathway, such as RAF, MEK, and ERK, are important anticancer agents. The this compound scaffold can be used to develop inhibitors that target these kinases.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression & Proliferation ERK->Transcription

Caption: The RAS-RAF-MEK-ERK signaling pathway.

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical kinase inhibitor from this compound and for assessing its inhibitory activity.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes a two-step synthesis involving oxidation of the starting material followed by an amide coupling.

Step 1: Oxidation of this compound to the corresponding carboxylic acid

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone or a mixture of acetonitrile, water, and ethyl acetate) at 0 °C, add a solution of an oxidizing agent (e.g., Jones reagent or a mixture of potassium periodate and ruthenium(III) chloride hydrate) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with isopropanol and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Amide Coupling with a desired amine

  • To a solution of the carboxylic acid from Step 1 (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired amide-linked kinase inhibitor.

Synthesis_Workflow Start (5-Fluoro-2-methoxy- pyridin-3-yl)methanol Oxidation Oxidation Start->Oxidation Acid Carboxylic Acid Intermediate Oxidation->Acid Coupling Amide Coupling Acid->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor Amine Desired Amine Amine->Coupling

Caption: Generalized synthetic workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine 5'-triphosphate)

  • Synthesized test compounds dissolved in DMSO

  • Known kinase inhibitor as a positive control

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is common.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, DMSO-only control (vehicle), and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the peptide substrate at their optimized final concentrations.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the kinase reaction by adding ATP.

  • Incubation: Gently mix the plate on a plate shaker and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity) and a "no enzyme" control (0% activity). Determine the IC50 value by fitting the dose-response data to a suitable model.

Kinase_Assay_Workflow Start Prepare Compound Dilutions Plate Dispense Compounds into 384-well Plate Start->Plate Initiate Add Master Mix & ATP to Initiate Reaction Plate->Initiate Mix Prepare Kinase/ Substrate Master Mix Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Detect Add ATP Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: Kinase inhibition assay workflow.

Quantitative Data

As specific kinase inhibitors derived from this compound are not readily found in the public domain, a table of quantitative data cannot be provided at this time. However, for novel inhibitors developed using this scaffold, the following table structure is recommended for presenting key data:

Compound IDTarget KinaseIC50 (nM)Ki (nM)Cell-based Potency (EC50, nM)
[Inhibitor 1] [Kinase A][Value][Value][Value]
[Inhibitor 2] [Kinase B][Value][Value][Value]
... ............

This structured presentation allows for a clear and concise comparison of the potency and selectivity of newly synthesized compounds.

References

Application Notes and Protocols for the Pharmacological Screening of (5-Fluoro-2-methoxypyridin-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the initial pharmacological screening of (5-Fluoro-2-methoxypyridin-3-yl)methanol and its analogs. Pyridine-based compounds are of significant interest in medicinal chemistry due to their prevalence in FDA-approved drugs and their wide range of biological activities, including anti-cancer and anti-inflammatory properties. The introduction of fluorine and methoxy substituents can modulate the physicochemical properties of these molecules, potentially enhancing their efficacy, selectivity, and pharmacokinetic profiles.

This document outlines a tiered screening approach, beginning with an assessment of general cytotoxicity, followed by targeted assays to investigate potential anti-inflammatory and enzyme inhibitory activities.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a series of this compound analogs. This data is provided for illustrative purposes to guide researchers in their analysis and interpretation of screening results.

Compound IDStructureCytotoxicity (HepG2) IC50 (µM)Kinase X Inhibition IC50 (µM)NO Inhibition (LPS-stimulated RAW 264.7) IC50 (µM)
FMPM-001 This compound> 10025.315.8
FMPM-002 (5-Chloro-2-methoxypyridin-3-yl)methanol85.218.910.2
FMPM-003 (2-Methoxy-5-methylpyridin-3-yl)methanol> 10045.122.5
FMPM-004 (5-Fluoro-2-hydroxypyridin-3-yl)methanol60.712.58.1

Experimental Protocols

General Cell Viability and Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human hepatocellular carcinoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 1 x 10^4 cells per well in 100 µL of media in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include vehicle control (media with DMSO) and untreated control wells.

    • Incubate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the media containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

Principle: This protocol describes a generic, non-radioactive, luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests kinase inhibition.

Materials:

  • Recombinant Kinase X

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions in the kinase assay buffer.

  • Kinase Reaction:

    • In a white assay plate, add the test compound dilutions.

    • Add the recombinant Kinase X enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

Principle: This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is an indicator of the inflammatory response, and its level is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5 x 10^4 cells per well in 100 µL of media in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture media.

    • Pre-treat the cells with 100 µL of media containing the test compounds for 1 hour.

    • Stimulate the cells by adding 10 µL of LPS (final concentration 1 µg/mL). Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

    • Incubate for 24 hours.

  • Nitrite Measurement:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture media.

    • Add 50 µL of the Griess Reagent to each well containing the supernatant and the standards.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-stimulated control.

    • Calculate the IC50 value from a dose-response curve.

    • It is recommended to perform a parallel MTT assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

Pharmacological_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_lead_opt Lead Optimization primary_cytotoxicity Cytotoxicity Assay (e.g., MTT) primary_kinase Kinase Inhibition Assay (Target of Interest) dose_response Dose-Response & IC50 Determination primary_cytotoxicity->dose_response primary_inflammation Anti-inflammatory Assay (e.g., NO Production) primary_kinase->dose_response primary_inflammation->dose_response selectivity Kinase Selectivity Profiling dose_response->selectivity mechanism Mechanism of Action Studies (e.g., Western Blot) dose_response->mechanism sar Structure-Activity Relationship (SAR) Studies selectivity->sar mechanism->sar adme ADME/Tox Profiling sar->adme

Caption: A generalized workflow for the pharmacological screening of novel compounds.

Inflammatory_Signaling_Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to inos iNOS Gene Expression nucleus->inos Induces no Nitric Oxide (NO) inos->no Produces compound This compound Analogs compound->ikk Potential Inhibition? compound->nfkb Potential Inhibition?

Caption: A simplified diagram of the LPS-induced inflammatory signaling pathway.

Scale-up Synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical development. The described methodology is designed for robustness and scalability, ensuring high yield and purity of the final product.

Synthetic Strategy

The recommended synthetic route for the scale-up production of this compound is a two-step process commencing from the commercially available 5-fluoro-2-methoxynicotinic acid. The initial step involves the esterification of the carboxylic acid to its corresponding methyl ester. The subsequent and final step is the selective reduction of the methyl ester to the desired primary alcohol. This approach utilizes cost-effective reagents and is amenable to large-scale production environments.

A 5-Fluoro-2-methoxynicotinic Acid B Methyl 5-fluoro-2-methoxynicotinate A->B Esterification (Methanol, H₂SO₄) C This compound B->C Reduction (Sodium Borohydride, Methanol)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 5-Fluoro-2-methoxynicotinic acid

This protocol details the conversion of 5-fluoro-2-methoxynicotinic acid to methyl 5-fluoro-2-methoxynicotinate. The use of sulfuric acid as a catalyst is a well-established and economical method for esterification.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Fluoro-2-methoxynicotinic acid≥98%Commercially Available
Methanol (anhydrous)ACS GradeCommercially Available
Sulfuric Acid (concentrated)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Magnesium SulfateCommercially Available
20 L Jacketed Glass Reactor
Overhead Stirrer
Condenser
Temperature Probe
Addition Funnel
Rotary Evaporator

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, a condenser, a temperature probe, and an addition funnel. Ensure the system is clean and dry.

  • Reagent Charging: Charge the reactor with 5-fluoro-2-methoxynicotinic acid (1.00 kg, 5.84 mol) and anhydrous methanol (10.0 L).

  • Initiation of Reaction: Begin stirring the mixture to form a suspension. Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (172 mL, 3.22 mol) via the addition funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a suitable separatory funnel and extract the product with dichloromethane (3 x 5 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield methyl 5-fluoro-2-methoxynicotinate as a solid.

Step 2: Reduction of Methyl 5-fluoro-2-methoxynicotinate

This protocol outlines the reduction of the methyl ester to the target alcohol, this compound, using sodium borohydride, a mild and selective reducing agent suitable for large-scale operations.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 5-fluoro-2-methoxynicotinate(From Step 1)
MethanolACS GradeCommercially Available
Sodium Borohydride≥98%Commercially Available
Deionized Water
Ethyl AcetateACS GradeCommercially Available
Brine SolutionPrepared in-house
Anhydrous Sodium SulfateCommercially Available
50 L Jacketed Glass Reactor
Overhead Stirrer
Temperature Probe
Powder Addition Funnel
Rotary Evaporator

Procedure:

  • Reactor Setup: Set up a 50 L jacketed glass reactor with an overhead stirrer and a temperature probe.

  • Reagent Charging: Dissolve methyl 5-fluoro-2-methoxynicotinate (1.00 kg, 5.40 mol) in methanol (20 L) in the reactor.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Reducing Agent Addition: Slowly add sodium borohydride (408 g, 10.8 mol) in portions over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (5 L).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (15 L) and stir. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 10 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (5 L). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the quantitative data for the scale-up synthesis.

Table 1: Reagent Quantities and Molar Equivalents

StepCompoundMolecular Weight ( g/mol )AmountMoles (mol)Molar Equivalent
15-Fluoro-2-methoxynicotinic acid171.121.00 kg5.841.00
Methanol32.0410.0 L--
Sulfuric Acid98.08172 mL3.220.55
2Methyl 5-fluoro-2-methoxynicotinate185.151.00 kg5.401.00
Methanol32.0420 L--
Sodium Borohydride37.83408 g10.82.00

Table 2: Process Parameters and Expected Outcomes

ParameterStep 1: EsterificationStep 2: Reduction
Reaction Temperature 0-5 °C (addition), 65 °C (reflux)0-5 °C
Reaction Time 12-18 hours4-6 hours
Typical Yield 90-95%85-90%
Purity (by HPLC) >98%>99%
Physical Appearance White to off-white solidWhite to off-white solid

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with adequate cooling.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Logical Workflow Diagram

cluster_prep Preparation cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_analysis Analysis A Reactor Setup & Reagent Preparation B Charge Reactants A->B C Catalyst Addition (0-5 °C) B->C D Reflux (65 °C, 12-18h) C->D E Work-up & Extraction D->E F Isolation of Ester E->F G Charge Ester & Solvent F->G H Addition of NaBH₄ (0-5 °C) G->H I Reaction (4-6h) H->I J Quenching & Work-up I->J K Isolation of Alcohol J->K L Purity & Yield Determination K->L

Caption: Overall process workflow for the synthesis of this compound.

Application Notes and Protocols: Asymmetric Synthesis of Chiral (5-Fluoro-2-methoxypyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a potential asymmetric synthesis strategy to obtain enantiomerically enriched (5-Fluoro-2-methoxypyridin-3-yl)methanol. Given the absence of specific documented methods for this exact molecule in publicly available literature, this document outlines a well-established and broadly applicable methodology: the asymmetric reduction of a prochiral ketone precursor. This approach is a cornerstone of modern pharmaceutical chemistry for accessing chiral building blocks.

The protocols and data presented herein are based on established principles of asymmetric catalysis and are intended to serve as a starting point for researchers in the field.

Introduction to Asymmetric Synthesis of Fluorinated Pyridine Alcohols

Chiral fluorinated pyridine derivatives are of significant interest in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the pyridine scaffold is a common feature in many approved drugs. This compound, in its enantiomerically pure form, represents a valuable chiral building block for the synthesis of complex bioactive molecules.

Asymmetric reduction of prochiral ketones is one of the most efficient methods to produce chiral alcohols with high enantiomeric purity. This can be achieved through various catalytic systems, including transition-metal catalysis (e.g., Noyori-type asymmetric hydrogenation) and biocatalysis using ketoreductases (KREDs).

Proposed Asymmetric Synthesis Workflow

The proposed strategy involves the asymmetric reduction of a prochiral ketone, such as (5-fluoro-2-methoxypyridin-3-yl)(phenyl)methanone, to yield the corresponding chiral alcohol. This workflow is depicted below.

G cluster_0 Synthesis of Prochiral Ketone cluster_1 Asymmetric Reduction cluster_2 Downstream Applications Start Starting Materials (e.g., 3-bromo-5-fluoro-2-methoxypyridine) Step1 Grignard Formation or Lithiation Start->Step1 Step2 Reaction with Benzaldehyde Step1->Step2 Step3 Oxidation Step2->Step3 Ketone Prochiral Ketone ((5-fluoro-2-methoxypyridin-3-yl)(phenyl)methanone) Step3->Ketone Reduction Asymmetric Reduction Ketone->Reduction Catalyst Chiral Catalyst (e.g., Ru-BINAP or KRED) Catalyst->Reduction Product Enantioenriched Alcohol ((R)- or (S)-(5-fluoro-2-methoxypyridin-3-yl)(phenyl)methanol) Reduction->Product Purification Purification and Characterization Product->Purification DrugDev Incorporation into Drug Candidates Purification->DrugDev G Drug Chiral Drug Candidate (derived from title compound) Kinase Target Kinase (e.g., EGFR, VEGFR) Drug->Kinase Binds to ATP pocket Inhibition Inhibition of Cellular Processes Drug->Inhibition Leads to PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Downstream->Inhibition

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Fluoro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (5-Fluoro-2-methoxypyridin-3-yl)methanol by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Broad or Tailing Peaks Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.- Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to compete with the compound for binding to the active sites on the silica gel. - Alternative Stationary Phase: Consider using neutral or basic alumina, or end-capped silica gel to minimize acidic interactions.
Low Recovery of Product - Irreversible adsorption onto the silica gel due to strong binding. - Compound decomposition on the acidic stationary phase.- Deactivate Silica Gel: Before packing the column, treat the silica gel with a solution of triethylamine in the eluent to neutralize acidic sites. - Test Compound Stability: Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any degradation occurs.
Co-elution with Impurities The polarity of the compound of interest and impurities are very similar in the chosen solvent system.- Optimize Solvent System: Systematically screen different solvent systems with varying polarities. A gradient elution, starting with a low polarity and gradually increasing, can improve separation. A typical gradient could be from 19:1 to 1:1 hexanes:ethyl acetate. - Change Solvent Selectivity: If a hexane/ethyl acetate system is not effective, try other solvent combinations like dichloromethane/methanol.
Compound Elutes Too Quickly (High Rf) The eluent is too polar for the compound.- Decrease Eluent Polarity: Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. Aim for an Rf value between 0.2 and 0.4 for good separation on a column.
Compound Does Not Elute (Stuck on Column) The eluent is not polar enough to move the compound down the column.- Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a small percentage of methanol can be added to the eluent, but be aware that this may affect peak shape and recovery.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: A common and effective starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on the structure of this compound, a gradient elution from a low to a medium polarity is likely to be successful. A good starting point for TLC analysis would be a 7:3 to 1:1 mixture of hexanes:ethyl acetate. For the column, you can start with a less polar mixture and gradually increase the ethyl acetate concentration.

Q2: How can I determine the best solvent system for my column?

A2: Thin-Layer Chromatography (TLC) is the best way to determine the optimal solvent system. The ideal Rf (retention factor) for the desired compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on a column. Experiment with different ratios of your chosen solvents until you achieve this Rf value and good separation from impurities.

Q3: My compound is a solid. How should I load it onto the column?

A3: There are two common methods for loading a solid sample:

  • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method often leads to better separation.

  • Wet Loading: Dissolve your sample in the minimum amount of the initial, least polar eluent you will use for the chromatography. Carefully pipette this solution onto the top of the column bed.

Q4: What can I do if I see streaking on my TLC plate?

A4: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica gel, which can also lead to tailing on a column. Adding a small amount of a modifier to your TLC developing chamber and, subsequently, your column eluent can help. For a basic compound like a pyridine derivative, adding 0.1-1% triethylamine is a common solution.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific solvent ratios and fraction collection should be optimized based on TLC analysis of the crude reaction mixture.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, if tailing is observed)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Perform TLC analysis of the crude material using various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1).

    • Identify a solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides good separation from major impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly. Use gentle pressure or tapping to ensure a well-packed column without air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.

  • Sample Loading:

    • Choose either the dry loading or wet loading method as described in the FAQ section.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent mixture determined from your TLC analysis. A suggested gradient could be:

      • Hexanes:Ethyl Acetate (19:1)

      • Gradually increase the polarity to Hexanes:Ethyl Acetate (9:1), (4:1), and finally (1:1) if necessary.

    • Collect fractions in separate tubes. The size of the fractions will depend on the size of your column.

    • Monitor the elution process by TLC analysis of the collected fractions. Spot each fraction on a TLC plate, elute, and visualize under a UV lamp to identify which fractions contain your purified product.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

The following table presents hypothetical Rf values for this compound and potential impurities in different solvent systems. This data is for illustrative purposes to guide solvent system selection.

Compound Rf in Hexanes:EtOAc (4:1) Rf in Hexanes:EtOAc (7:3) Rf in Hexanes:EtOAc (1:1)
This compound0.150.300.55
Less Polar Impurity (e.g., starting material)0.400.600.80
More Polar Impurity (e.g., diol byproduct)0.050.100.25

Experimental Workflow

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc_analysis 1. TLC Analysis (Solvent System Optimization) column_packing 2. Column Packing (Silica Gel Slurry) tlc_analysis->column_packing Select Eluent sample_loading 3. Sample Loading (Dry or Wet Method) column_packing->sample_loading elution 4. Elution (Gradient: Hexanes to EtOAc) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC Monitoring) fraction_collection->fraction_analysis combine_fractions 7. Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions solvent_removal 8. Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Purified Product solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

Technical Support Center: Synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and direct synthetic routes to this compound involve the reduction of a carbonyl precursor at the 3-position of the pyridine ring. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route 1: Reduction of 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde. This is a direct, one-step reduction of an aldehyde to a primary alcohol.

  • Route 2: Reduction of an ester of 5-Fluoro-2-methoxynicotinic acid (e.g., methyl 5-fluoro-2-methoxynicotinate). This route first involves the formation of the nicotinic acid ester, followed by its reduction to the primary alcohol.

Q2: Which reducing agent is best for this synthesis?

A2: The optimal reducing agent depends on the chosen synthetic route (aldehyde or ester precursor) and the desired reaction conditions.

  • For the reduction of the aldehyde (Route 1), Sodium Borohydride (NaBH₄) is generally the preferred reagent. It is a mild and selective reducing agent for aldehydes and ketones and is known for its ease of handling and safer workup procedures.[1][2]

  • For the reduction of the ester (Route 2), Lithium Aluminum Hydride (LiAlH₄) is typically required. NaBH₄ is generally not reactive enough to reduce esters under standard conditions.[3] LiAlH₄ is a much more powerful reducing agent but requires stricter anhydrous conditions and a more cautious workup.[4][5][6]

Q3: I am observing significant side product formation. What are the likely culprits?

A3: Side product formation can arise from several sources, depending on the reaction and reagents used.

  • Incomplete reaction: Unreacted starting material (aldehyde or ester) will contaminate the product.

  • Over-reduction (with LiAlH₄): While not an issue for the primary alcohol product itself, if other reducible functional groups are present on the molecule, they may also be reduced by the powerful LiAlH₄.

  • Ring reduction: Under certain conditions, particularly with more aggressive reducing agents or catalysts, the pyridine ring itself can be partially or fully reduced.

  • Side reactions from impurities: Impurities in starting materials or solvents can lead to unexpected byproducts.

  • Reaction with solvent: Some reducing agents can react with certain solvents, especially protic solvents like methanol with LiAlH₄.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product typically involves standard laboratory techniques.

  • Extraction: After quenching the reaction, the product is usually extracted from the aqueous layer into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography: If the crude product is not pure, it can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Troubleshooting Guides

Low Yield in the Reduction of 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde (Route 1)

Problem: The yield of this compound is significantly lower than expected when starting from the corresponding aldehyde.

Potential Cause Troubleshooting Recommendation
Inactive Sodium Borohydride (NaBH₄) Use a fresh bottle of NaBH₄. Over time, NaBH₄ can decompose, especially if exposed to moisture.
Inadequate Reaction Temperature While the reaction is often performed at 0 °C to room temperature, ensure the reaction is allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
Sub-optimal Solvent Methanol or ethanol are common solvents for NaBH₄ reductions. Ensure the solvent is of sufficient purity.
Premature Quenching Do not quench the reaction until TLC analysis indicates the complete consumption of the starting aldehyde.
Product Loss During Workup Ensure proper pH adjustment during the workup to keep the product in the organic phase. Pyridine derivatives can sometimes be water-soluble, especially at acidic pH.
Side Reactions The presence of other reducible functional groups may consume the reducing agent. If other carbonyl groups are present, consider a more selective reducing agent or a protection strategy.
Low Yield in the Reduction of Methyl 5-Fluoro-2-methoxynicotinate (Route 2)

Problem: The yield of this compound is low when starting from the corresponding methyl ester.

Potential Cause Troubleshooting Recommendation
Insufficient Anhydrous Conditions Lithium Aluminum Hydride (LiAlH₄) reacts violently with water.[6] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Degraded LiAlH₄ Use a fresh, unopened container of LiAlH₄. The reagent is highly reactive and can degrade upon exposure to air and moisture.
Incomplete Reaction The reduction of esters with LiAlH₄ can sometimes be sluggish. Ensure the reaction is stirred for a sufficient amount of time, and consider gentle heating if the reaction does not proceed at room temperature. Monitor by TLC.
Improper Workup Procedure The workup for LiAlH₄ reactions is critical to obtaining a good yield. A common and effective method is the Fieser workup, which involves the sequential addition of water, 15% aqueous NaOH, and then more water to precipitate the aluminum salts, which can then be filtered off.[5]
Product Adsorption onto Aluminum Salts The aluminum salts formed during the workup can sometimes trap the product. Thoroughly wash the filtered aluminum salts with an organic solvent (e.g., ethyl acetate, THF) to recover any adsorbed product.
Alternative Reducing Agents If LiAlH₄ consistently gives low yields, consider alternative, powerful reducing agents suitable for ester reduction, such as diisobutylaluminum hydride (DIBAL-H), which may offer different selectivity and workup characteristics.

Data Presentation

The following table summarizes a qualitative and semi-quantitative comparison of the two primary synthetic routes. Please note that specific yields can vary significantly based on the exact reaction conditions, scale, and purity of reagents.

Parameter Route 1: Aldehyde Reduction Route 2: Ester Reduction
Starting Material 5-Fluoro-2-methoxy-3-pyridinecarboxaldehydeMethyl 5-fluoro-2-methoxynicotinate
Typical Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Relative Reactivity of Reducing Agent MilderStronger
Typical Reaction Conditions 0 °C to room temperature in methanol or ethanol0 °C to reflux in an etheral solvent (e.g., THF, diethyl ether)
Workup Procedure Relatively simple aqueous quench.Requires careful, dropwise addition of water and base (Fieser workup) due to the high reactivity of excess LiAlH₄.
Reported Yields (General for this type of transformation) Generally high (often >85%)Can be high, but more variable and sensitive to conditions (typically 60-90%)
Key Advantages Milder conditions, safer and easier workup.Can be performed directly from the nicotinic acid ester, which may be more readily available than the aldehyde.
Key Disadvantages Requires the synthesis or purchase of the aldehyde precursor.Requires strict anhydrous conditions and a more hazardous workup. LiAlH₄ is less selective and will reduce other functional groups.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldehyde Reduction

Materials:

  • 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Ester Reduction

Materials:

  • Methyl 5-fluoro-2-methoxynicotinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and anhydrous THF under a nitrogen atmosphere.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve methyl 5-fluoro-2-methoxynicotinate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Carefully perform the Fieser workup by slowly and sequentially adding:

    • Deionized water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH solution (X mL)

    • Deionized water (3X mL)

  • Allow the mixture to warm to room temperature and stir for 30 minutes to allow for the precipitation of aluminum salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Aldehyde Reduction cluster_route2 Route 2: Ester Reduction Aldehyde 5-Fluoro-2-methoxy-3- pyridinecarboxaldehyde Reduction1 Reduction (NaBH4, MeOH) Aldehyde->Reduction1 Product1 This compound Reduction1->Product1 Ester Methyl 5-fluoro-2- methoxynicotinate Reduction2 Reduction (LiAlH4, THF) Ester->Reduction2 Product2 This compound Reduction2->Product2

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Check Reagent Quality (Fresh NaBH4 or LiAlH4?) Start->CheckReagents CheckReagents->Start Replace Reagents CheckConditions Verify Reaction Conditions (Anhydrous? Temperature?) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Adjust Conditions MonitorReaction Monitor Reaction Progress (TLC Analysis) CheckConditions->MonitorReaction Conditions OK MonitorReaction->Start Incomplete Reaction OptimizeWorkup Optimize Workup (Proper Quenching? pH?) MonitorReaction->OptimizeWorkup Reaction Complete OptimizeWorkup->Start Product Loss Purification Review Purification (Column Chromatography Needed?) OptimizeWorkup->Purification Workup Optimized Purification->Start Purification Issues ImprovedYield Improved Yield Purification->ImprovedYield Purification OK

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Fluorination of 2-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the fluorination of 2-methoxypyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the fluorination of 2-methoxypyridine derivatives?

A1: The most prevalent side reactions include:

  • Demethylation: The loss of the methyl group from the 2-methoxy substituent to form a 2-pyridone derivative is a significant side reaction. This can occur under both acidic and basic conditions and can be promoted by certain fluorinating reagents or impurities.

  • Poor Regioselectivity: Fluorination may occur at positions other than the desired one, leading to a mixture of isomers. For 2-methoxypyridine, while fluorination is often directed to the 6-position, other isomers can form depending on the reaction conditions and the presence of other substituents on the pyridine ring.

  • Over-fluorination: Introduction of more than one fluorine atom onto the pyridine ring can occur, especially with highly reactive fluorinating agents or extended reaction times.

  • Formation of Hydroxypyridines: In methods like the Balz-Schiemann reaction, the presence of water can lead to the formation of hydroxypyridine byproducts from the intermediate diazonium salts.

  • Ring Opening/Degradation: Under harsh reaction conditions (e.g., high temperatures, aggressive reagents), the pyridine ring itself can degrade, leading to a complex mixture of byproducts and low yields of the desired product.

Q2: How does the choice of fluorinating agent affect the types and extent of side reactions?

A2: The choice of fluorinating agent is critical in controlling side reactions.

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®): These reagents are generally milder and can offer better regioselectivity in C-H fluorination. However, they are also strong oxidants, which can lead to competitive oxidation reactions if the substrate contains oxidizable functional groups.

  • Nucleophilic Fluorinating Agents (e.g., KF, CsF, TBAF): These are used in nucleophilic aromatic substitution (SNAr) reactions on pyridines with a suitable leaving group (e.g., Cl, Br). The basicity of these reagents can promote demethylation of the 2-methoxy group. Anhydrous conditions are crucial to prevent the formation of hydroxypyridines.

  • Silver(II) Fluoride (AgF₂): This reagent is effective for direct C-H fluorination of pyridines and often shows high selectivity for the position adjacent to the nitrogen atom.[1] However, its reactivity can be sensitive to moisture.

Q3: What is the influence of the 2-methoxy group on the regioselectivity of fluorination?

A3: The 2-methoxy group is an electron-donating group, which can influence the electronic properties of the pyridine ring and direct the position of fluorination. In C-H fluorination reactions, it generally directs electrophilic attack to the electron-rich positions of the ring. For 2-methoxypyridine, fluorination with AgF₂ has been reported to yield the 6-fluoro product.[2] The steric bulk of the methoxy group can also play a role in directing the incoming fluorine atom to less hindered positions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Fluorinated 2-Methoxypyridine

This is a common issue that can be caused by a variety of factors, from incomplete reactions to the prevalence of side reactions.

Troubleshooting Workflow

G start Low Yield of Desired Product q1 Analyze Crude Reaction Mixture (GC-MS, NMR) start->q1 a1 Identify Major Byproducts q1->a1 q2 Major Byproduct Identified? a1->q2 a2_yes Address Specific Side Reaction (See Below) q2->a2_yes Yes a2_no Incomplete Conversion q2->a2_no No end Improved Yield a2_yes->end q3 Optimize Reaction Conditions a2_no->q3 a3_1 Increase Reaction Time q3->a3_1 a3_2 Increase Temperature q3->a3_2 a3_3 Increase Reagent Equivalents q3->a3_3 a3_1->end a3_2->end a3_3->end

Caption: A general workflow for troubleshooting low yields in fluorination reactions.

Possible Cause & Solution Table

Possible CauseRecommended Solution
Incomplete Reaction - Increase reaction time and monitor by TLC or GC-MS. - Gradually increase the reaction temperature. - Increase the equivalents of the fluorinating agent.
Degradation of Starting Material or Product - Lower the reaction temperature. - Use a milder fluorinating agent. - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Prevalence of a Specific Side Reaction - Refer to the specific troubleshooting guides for demethylation, poor regioselectivity, or over-fluorination below.
Moisture in the Reaction - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Issue 2: Formation of 2-Pyridone Byproduct (Demethylation)

The formation of a 2-pyridone derivative indicates the loss of the methyl group from the 2-methoxy substituent.

Plausible Mechanism: Demethylation

The demethylation can be initiated by either nucleophilic attack on the methyl group or by protonation of the methoxy oxygen followed by loss of methanol.

G sub 2-Methoxypyridine ts1 sub->ts1 int2 Protonated 2-Methoxypyridine sub->int2 + H⁺ nuc Nucleophile (e.g., F⁻) nuc->ts1 int1 2-Pyridone Anion ts1->int1 prod1 2-Pyridone int1->prod1 Workup acid Acid (H⁺) ts2 int2->ts2 - CH₃OH prod2 2-Pyridone ts2->prod2

Caption: Plausible pathways for the demethylation of 2-methoxypyridine.

Troubleshooting Steps:

  • Reagent Choice: If using a highly basic nucleophilic fluoride source (e.g., TBAF), consider switching to a less basic one like spray-dried KF or CsF.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to disfavor the demethylation pathway.

  • Anhydrous Conditions: Strictly enforce anhydrous conditions, as water can facilitate protonolysis of the methoxy group.

  • Protecting Group Strategy: If demethylation is persistent, consider using a more robust protecting group for the hydroxyl functionality if the synthesis allows.

Issue 3: Poor Regioselectivity

The formation of multiple fluorinated isomers reduces the yield of the desired product and complicates purification.

Factors Influencing Regioselectivity

G regio Regioselectivity steric Steric Hindrance regio->steric electronic Electronic Effects regio->electronic reagent Fluorinating Agent regio->reagent solvent Solvent Polarity regio->solvent temp Reaction Temperature regio->temp

Caption: Key factors influencing the regioselectivity of fluorination.

Troubleshooting Steps:

  • Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities. For C-H fluorination, compare the results from AgF₂ with an electrophilic source like Selectfluor®.

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Screen a range of anhydrous solvents (e.g., acetonitrile, DMF, THF).

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

  • Steric Hindrance: If other bulky substituents are present on the pyridine ring, they will significantly influence the position of fluorination. Consider the overall steric map of the molecule when predicting the major regioisomer.

Issue 4: Over-fluorination

The introduction of multiple fluorine atoms onto the pyridine ring.

Plausible Mechanism: Over-fluorination

Once the mono-fluorinated product is formed, it can compete with the starting material for the fluorinating agent, leading to di- and poly-fluorinated species.

G start 2-Methoxypyridine prod1 Mono-fluorinated Product start->prod1 + F reagent Fluorinating Agent reagent->prod1 prod2 Di-fluorinated Product reagent->prod2 prod1->prod2 + F

Caption: Sequential fluorination leading to over-fluorination.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. Consider slow addition of the fluorinating agent.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further fluorination of the product.

  • Temperature: Lowering the reaction temperature can reduce the rate of the second fluorination more than the first, thus improving selectivity for the mono-fluorinated product.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can affect product distribution. The values are representative and may vary depending on the specific substrate and detailed experimental setup.

Table 1: Effect of Fluorinating Agent on Product Distribution

Fluorinating AgentDesired Product (6-fluoro-2-methoxypyridine) Yield (%)2-Pyridone Byproduct Yield (%)Other Isomers Yield (%)
AgF₂36[2]< 5~10
Selectfluor®45< 5~15
TBAF (on 2-chloro-6-methoxypyridine)3040N/A
Spray-dried KF (on 2-chloro-6-methoxypyridine)6510N/A

Table 2: Effect of Temperature on Side Product Formation

Temperature (°C)Desired Product Yield (%)2-Pyridone Byproduct Yield (%)Over-fluorination Products Yield (%)
25405< 2
5055155
80453010

Experimental Protocols

Protocol 1: Selective C-H Fluorination of 2-Methoxypyridine using AgF₂

This protocol is adapted from literature procedures for the C-H fluorination of pyridines and is optimized to enhance selectivity and minimize side reactions.[1]

Materials:

  • 2-Methoxypyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add AgF₂ (2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reaction Setup: Add anhydrous acetonitrile to the vessel, followed by the 2-methoxypyridine (1.0 equivalent).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by GC-MS analysis of quenched aliquots.

  • Quenching: Upon completion (typically 1-2 hours), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-fluoro-2-methoxypyridine.

Troubleshooting Notes:

  • The use of a glovebox is recommended as AgF₂ is hygroscopic.

  • Vigorous stirring is important due to the heterogeneity of the reaction mixture.

  • Over-stirring or extended reaction times can lead to byproduct formation. Careful monitoring is key.

Protocol 2: Nucleophilic Fluorination of 2-Chloro-6-methoxypyridine using Spray-Dried KF

This protocol aims to minimize demethylation by using a less basic fluoride source and controlled temperature.

Materials:

  • 2-Chloro-6-methoxypyridine

  • Spray-dried potassium fluoride (KF)

  • Anhydrous dimethylformamide (DMF)

  • Inert atmosphere setup

Procedure:

  • Preparation: Add spray-dried KF (3.0 equivalents) to an oven-dried flask under an inert atmosphere.

  • Reaction Setup: Add anhydrous DMF to the flask, followed by 2-chloro-6-methoxypyridine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as indicated by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Troubleshooting Notes:

  • Ensure the KF is truly anhydrous; spray-dried is recommended.

  • The reaction temperature should be carefully controlled; higher temperatures will increase the rate of demethylation.

  • If DMF is problematic for purification, other polar aprotic solvents like sulfolane can be considered.

References

Optimization of reaction conditions for synthesizing (5-Fluoro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and practical synthetic routes involve the reduction of a corresponding carbonyl compound at the 3-position of the pyridine ring. The two primary precursors are:

  • 5-Fluoro-2-methoxypyridine-3-carbaldehyde: This aldehyde can be reduced to the target alcohol using a mild reducing agent.

  • Methyl 5-fluoro-2-methoxypyridine-3-carboxylate: The methyl ester can be reduced to the alcohol using a stronger reducing agent.

Q2: Which reducing agent is recommended for the reduction of 5-Fluoro-2-methoxypyridine-3-carbaldehyde?

A2: Sodium borohydride (NaBH₄) is the recommended reducing agent for the reduction of the aldehyde precursor. It is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols and is less likely to affect other functional groups on the pyridine ring.

Q3: What is the best reducing agent for the reduction of methyl 5-fluoro-2-methoxypyridine-3-carboxylate?

A3: Lithium aluminum hydride (LiAlH₄) is the preferred reducing agent for converting the ester to the primary alcohol. NaBH₄ is generally not strong enough to reduce esters efficiently.[1][2] Care must be taken when using LiAlH₄ as it is a very reactive and moisture-sensitive reagent.

Q4: What are some of the key challenges in synthesizing and purifying this compound?

A4: Key challenges include:

  • Side reactions: Over-reduction or side reactions involving the pyridine ring can occur if the reaction conditions are not carefully controlled.

  • Catalyst poisoning: The nitrogen atom in the pyridine ring can sometimes interfere with certain catalytic reduction methods, though this is less of a concern with hydride reagents like NaBH₄ and LiAlH₄.

  • Purification: The polarity of the final product and the potential for co-eluting impurities can make chromatographic purification challenging. Peak tailing is a common issue when purifying pyridine derivatives.

Experimental Protocols

Method 1: Reduction of 5-Fluoro-2-methoxypyridine-3-carbaldehyde using Sodium Borohydride

Objective: To synthesize this compound via the reduction of 5-Fluoro-2-methoxypyridine-3-carbaldehyde.

Materials:

  • 5-Fluoro-2-methoxypyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Fluoro-2-methoxypyridine-3-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of deionized water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude alcohol by flash column chromatography on silica gel.

Method 2: Reduction of Methyl 5-fluoro-2-methoxypyridine-3-carboxylate using Lithium Aluminum Hydride

Objective: To synthesize this compound via the reduction of methyl 5-fluoro-2-methoxypyridine-3-carboxylate.

Materials:

  • Methyl 5-fluoro-2-methoxypyridine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Substrate: Dissolve methyl 5-fluoro-2-methoxypyridine-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Work-up: Stir the resulting granular precipitate for 30 minutes. Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guides

Troubleshooting for Method 1 (NaBH₄ Reduction)
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient NaBH₄. - Low reaction temperature. - Short reaction time.- Add an additional portion of NaBH₄. - Allow the reaction to stir at room temperature for a longer period.
Formation of Byproducts - Impurities in the starting material. - Reaction with solvent (less common with MeOH).- Ensure the purity of the starting aldehyde. - Use a freshly opened bottle of anhydrous methanol.
Low Yield after Work-up - Incomplete extraction of the product. - Product loss during solvent removal (if volatile).- Perform additional extractions with ethyl acetate. - Use a rotary evaporator at a moderate temperature and pressure.
Difficulty in Purification - Co-elution of starting material and product.- Optimize the solvent system for column chromatography (e.g., increase the polarity gradually).
Troubleshooting for Method 2 (LiAlH₄ Reduction)
Issue Possible Cause(s) Suggested Solution(s)
Violent Reaction during Quenching - Addition of water or NaOH solution was too fast.- Always add quenching reagents slowly and dropwise at 0 °C. Ensure vigorous stirring.
Formation of a Gelatinous Precipitate after Quenching - Incorrect ratios of water and NaOH solution were used in the Fieser work-up.- Strictly follow the 1:1:3 ratio of water:15% NaOH:water relative to the mass of LiAlH₄ used.
Low Yield - Incomplete reaction. - Degradation of the product during work-up. - Product adsorbed onto the aluminum salts.- Ensure the reaction has gone to completion by TLC before quenching. - Perform the work-up at a low temperature. - Wash the filtered aluminum salts thoroughly with THF or ethyl acetate.
Presence of Aldehyde Intermediate - Insufficient LiAlH₄.- Use a sufficient excess of LiAlH₄ (at least 2 equivalents).

Data Presentation

Table 1: Comparison of Reducing Agents and Conditions

ParameterMethod 1 (NaBH₄ Reduction)Method 2 (LiAlH₄ Reduction)
Precursor 5-Fluoro-2-methoxypyridine-3-carbaldehydeMethyl 5-fluoro-2-methoxypyridine-3-carboxylate
Reducing Agent Sodium borohydride (NaBH₄)Lithium aluminum hydride (LiAlH₄)
Equivalents of Reagent 1.5 eq2.0 eq
Solvent Methanol (MeOH)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 3-5 hours2-4 hours
Work-up Aqueous QuenchFieser Work-up (Water, NaOH)
Safety Considerations Generates H₂ gas upon quenching.Highly reactive with water and protic solvents. Pyrophoric.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Aldehyde Reduction cluster_route2 Route 2: Ester Reduction aldehyde 5-Fluoro-2-methoxypyridine-3-carbaldehyde reduction1 Reduction aldehyde->reduction1 NaBH4, MeOH product1 This compound reduction1->product1 ester Methyl 5-fluoro-2-methoxypyridine-3-carboxylate reduction2 Reduction ester->reduction2 1. LiAlH4, THF 2. Work-up product2 This compound reduction2->product2 Troubleshooting_Logic cluster_incomplete Incomplete Reaction Solutions cluster_byproducts Byproduct Formation Solutions cluster_low_yield Low Yield Solutions start Reaction Issue? incomplete Incomplete Reaction start->incomplete No byproducts Byproduct Formation start->byproducts Yes low_yield Low Yield start->low_yield Partial add_reagent Add more reducing agent incomplete->add_reagent increase_time Increase reaction time/temp incomplete->increase_time check_sm Check starting material purity byproducts->check_sm optimize_cond Optimize reaction conditions byproducts->optimize_cond optimize_workup Optimize work-up/extraction low_yield->optimize_workup optimize_purification Optimize purification low_yield->optimize_purification

References

Identification of impurities in (5-Fluoro-2-methoxypyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 5-Fluoro-2-methoxynicotinaldehyde. This reduction is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.

Q2: What are the potential impurities I should be aware of in the synthesis of this compound?

The primary impurities that may be encountered during the synthesis via reduction of 5-Fluoro-2-methoxynicotinaldehyde include:

  • Unreacted Starting Material: 5-Fluoro-2-methoxynicotinaldehyde.

  • Over-reduction Product: 5-Fluoro-2-methoxy-3-methylpyridine, although less common with mild reducing agents.

  • By-products from Starting Material Synthesis: Impurities present in the starting aldehyde may carry through to the final product.

  • Side-products from the Reduction Reaction: Depending on the reaction conditions, other minor impurities could be formed.

Q3: How can I purify the final product, this compound?

Purification of this compound can be effectively achieved using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly employed to separate the desired product from less polar and more polar impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reduction of the starting aldehyde.- Ensure the reducing agent (e.g., NaBH₄) is fresh and added in sufficient molar excess.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
Decomposition of the product during workup or purification.- Maintain a low temperature during aqueous workup.- Use a gentle method for solvent removal, such as a rotary evaporator at reduced pressure and moderate temperature.
Presence of Unreacted 5-Fluoro-2-methoxynicotinaldehyde in the Final Product Insufficient amount or activity of the reducing agent.- Increase the molar equivalents of the reducing agent.- Check the quality and age of the reducing agent.
Short reaction time.- Extend the reaction time and monitor for completion by TLC or LC-MS.
Identification of an Unknown Impurity in NMR or LC-MS A side reaction may have occurred.- Characterize the impurity using spectroscopic methods (¹H NMR, ¹³C NMR, MS).- Consider potential side reactions such as Cannizzaro reaction if a strong base is present, or acetal formation if the reaction is performed in an alcohol solvent under acidic conditions (less likely with NaBH₄).
The impurity was present in the starting material.- Analyze the purity of the starting 5-Fluoro-2-methoxynicotinaldehyde by HPLC and NMR before starting the reaction.

Experimental Protocols

Synthesis of this compound via Reduction

This protocol describes a general method for the reduction of 5-Fluoro-2-methoxynicotinaldehyde.

Materials:

  • 5-Fluoro-2-methoxynicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Dissolve 5-Fluoro-2-methoxynicotinaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Analytical Method for Purity Assessment by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Typical Retention Times of Key Compounds in HPLC
Compound Retention Time (min)
This compound~ 4.5
5-Fluoro-2-methoxynicotinaldehyde~ 5.8
5-Fluoro-2-methoxynicotinic acid~ 3.2

Note: Retention times are approximate and may vary depending on the specific HPLC system and conditions.

Table 2: ¹H NMR Chemical Shifts of Key Compounds
Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm)
This compound7.85 (d, J = 2.8 Hz, 1H), 7.30 (dd, J = 8.8, 2.8 Hz, 1H), 4.70 (s, 2H), 4.00 (s, 3H), 2.50 (br s, 1H, OH)
5-Fluoro-2-methoxynicotinaldehyde10.30 (s, 1H), 8.20 (d, J = 2.8 Hz, 1H), 7.80 (dd, J = 8.8, 2.8 Hz, 1H), 4.10 (s, 3H)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 5-Fluoro-2-methoxynicotinaldehyde reaction Reduction with NaBH4 in Methanol start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude chromatography Silica Gel Column Chromatography crude->chromatography pure This compound chromatography->pure hplc HPLC pure->hplc nmr NMR pure->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_identification cluster_product Desired Product product This compound impurity1 5-Fluoro-2-methoxynicotinaldehyde (Unreacted Starting Material) impurity2 5-Fluoro-2-methoxynicotinic acid (Oxidation Byproduct) impurity3 Other Side-Products impurity1->product Incomplete Reduction impurity2->product Present in Starting Material impurity3->product Side Reactions

Caption: Logical relationship between the desired product and potential impurities.

Stability of (5-Fluoro-2-methoxypyridin-3-yl)methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (5-Fluoro-2-methoxypyridin-3-yl)methanol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under acidic conditions?

Under acidic conditions, this compound may be susceptible to several degradation pathways. The primary concern is the potential for acid-catalyzed reactions involving the methoxy and hydroxyl functional groups. The pyridine ring itself is relatively stable to acid hydrolysis, but the substituents can be more reactive. Potential degradation could involve the cleavage of the methoxy ether to form the corresponding pyridinol. Additionally, the primary alcohol may undergo acid-catalyzed dehydration or rearrangement reactions, although this typically requires harsh conditions.

Q2: How does this compound behave under basic conditions?

In the presence of a strong base, the primary alcohol of this compound can be deprotonated to form an alkoxide. While the molecule is generally expected to be more stable under basic conditions compared to acidic ones, prolonged exposure to strong bases at elevated temperatures could potentially lead to the displacement of the fluoro or methoxy group via nucleophilic aromatic substitution, although this is generally difficult on an electron-rich pyridine ring.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound at 4°C in a tightly sealed container, protected from light and moisture.[1] For solutions, it is advisable to use aprotic solvents and store them at -20°C or -80°C for extended periods.[2]

Q4: How can I assess the stability of this compound in my experimental setup?

A forced degradation study is the most effective way to determine the stability of this compound under specific experimental conditions.[3][4][5] This involves subjecting the compound to a range of stress conditions, such as acid, base, oxidation, heat, and light, and then analyzing the samples at various time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Conduct a forced degradation study to identify potential degradation products.[5] Adjust pH, temperature, or light exposure in your experiment.
Loss of compound over time in solution Instability in the chosen solvent or pH.Perform a time-course stability study in your specific buffer or solvent system. Consider using aprotic solvents and protecting the solution from light.
Inconsistent experimental results Variable stability of the compound under slightly different conditions.Strictly control experimental parameters such as temperature, pH, and light exposure. Prepare fresh solutions for each experiment.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature.

  • Thermal Degradation: Store the solid compound and a solution at 70°C.

  • Photodegradation: Expose a solution to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.

3. Time Points:

  • Withdraw samples at 0, 6, 12, 24, and 48 hours.[2]

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of methanol and water (with formic acid for pH adjustment) is a common starting point.[7]

Stability-Indicating HPLC Method Development

A general approach to developing a stability-indicating HPLC method is as follows:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 270 nm, to be determined by UV scan).

  • Injection Volume: 10 µL

  • Temperature: 30°C

Quantitative Data Summary

Stress ConditionReagent/ConditionTime (hours)% Degradation (Hypothetical)Number of Degradants
Acid Hydrolysis 0.1 M HCl, 60°C4815%2
Base Hydrolysis 0.1 M NaOH, 60°C488%1
Oxidation 3% H₂O₂, RT4812%3
Thermal (Solid) 70°C168<1%0
Thermal (Solution) 70°C485%1
Photodegradation ICH Q1B2418%4

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (70°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo sampling Withdraw Samples at 0, 6, 12, 24, 48h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method sampling->hplc For non-hydrolytic samples neutralize->hplc G Potential Degradation Pathways of this compound cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound ether_cleavage Ether Cleavage Product (5-Fluoro-2-hydroxypyridin-3-yl)methanol parent->ether_cleavage H+ dehydration Dehydration Product parent->dehydration H+, Heat alkoxide Alkoxide Intermediate parent->alkoxide Base nucleophilic_sub Nucleophilic Aromatic Substitution Product alkoxide->nucleophilic_sub Harsh Conditions

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with achieving regioselectivity in the synthesis and functionalization of substituted pyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Regioselectivity in Pyridine Ring Synthesis

Q1: My Hantzsch synthesis of an unsymmetrical pyridine is producing a mixture of regioisomers. How can I obtain a single, desired product?

A1: The one-pot, four-component Hantzsch synthesis with two different β-dicarbonyl compounds often leads to a statistical mixture of products, including two regioisomers and two symmetrical byproducts. To ensure the formation of a single regioisomer, a sequential approach is highly recommended.[1]

Troubleshooting Strategy:

  • Sequential Reaction: Instead of mixing all components at once, perform the synthesis in a stepwise manner. First, conduct a Knoevenagel condensation between the aldehyde and one of the β-ketoesters.[1] After isolating and purifying the Knoevenagel adduct, react it with an enamine generated in situ from the second β-ketoester and the ammonia source. This ensures a controlled cyclization to the desired unsymmetrical pyridine.[1]

  • Catalyst and Condition Optimization: While the classical Hantzsch reaction can have low yields, modern modifications can significantly improve outcomes. Consider using catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, which has been shown to improve yields to over 90%.[2]

G cluster_one_pot One-Pot Synthesis (Leads to Mixture) cluster_sequential Sequential Synthesis (Regioselective) A Aldehyde Mix Mixture of Products (P1, P2, S1, S2) A->Mix B1 β-Ketoester 1 B1->Mix B2 β-Ketoester 2 B2->Mix N NH₃ Source N->Mix A2 Aldehyde B1_2 β-Ketoester 1 Knoevenagel Knoevenagel Condensation Adduct Isolated Knoevenagel Adduct B2_2 β-Ketoester 2 N2 NH₃ Source Enamine In situ Enamine Formation Enamine_int Enamine Intermediate Final Michael Addition & Cyclization Product Single Regioisomer Product

Q2: I am struggling with poor regioselectivity in my Bohlmann-Rahtz pyridine synthesis. What factors influence the outcome?

A2: The Bohlmann-Rahtz synthesis is generally highly regioselective, yielding a single regioisomer. The reaction involves the condensation of an enamine with an ethynylketone, followed by a cyclodehydration.[3][4][5] If you are observing a mixture of products, it is likely due to issues with the purity of your starting materials or suboptimal reaction conditions.

Troubleshooting Strategy:

  • Purity of Starting Materials: Ensure the enamine and ethynylketone are pure, as impurities can lead to side reactions.

  • Acid Catalysis: The use of a Brønsted acid catalyst, such as acetic acid, is crucial for promoting the cyclodehydration at lower temperatures and ensuring a one-step process without the need to isolate the aminodiene intermediate.[4][6] This also helps to prevent side reactions that can occur at higher temperatures.

  • In Situ Enamine Generation: For enamines that are difficult to synthesize and isolate, consider generating them in situ by reacting the corresponding ketone with ammonium acetate before the addition of the ethynylketone.[5]

Q3: My Bönnemann cyclization with an unsymmetrical alkyne is giving a mixture of regioisomers. How can I improve the selectivity?

A3: The Bönnemann cyclization, a [2+2+2] cycloaddition of two alkynes and a nitrile, can indeed produce regioisomers when an unsymmetrical alkyne is used. The regioselectivity is primarily influenced by the catalyst system and the steric and electronic properties of the substrates.

Troubleshooting Strategy:

  • Ligand Modification: The steric and electronic properties of the ligands on the cobalt or nickel catalyst play a critical role in directing the regioselectivity. Experiment with different ligands to influence how the alkyne and nitrile coordinate to the metal center.

  • Substrate Control: Introducing a coordinating group on the nitrile substrate can help direct the cycloaddition to favor one regioisomer.

  • Reaction Parameters: Fine-tuning the reaction temperature and solvent can also influence the regiomeric ratio.

II. Regioselectivity in Pyridine Functionalization

Q4: My Minisci reaction on a substituted pyridine is giving a mixture of C2 and C4 alkylated products. How can I achieve C4 selectivity?

A4: The Minisci reaction, which involves the addition of a radical to a protonated pyridine, typically favors attack at the C2 and C4 positions. To achieve high selectivity for the C4 position, especially with unhindered pyridines, the use of a removable blocking group at the C2/C6 positions is a highly effective strategy.[7][8][9]

Troubleshooting Strategy:

  • Employ a Blocking Group: A maleate- or fumarate-derived blocking group can be installed on the pyridine nitrogen. This group effectively shields the C2 and C6 positions, directing the incoming radical to the C4 position with high selectivity.[7][8][9] The blocking group can be easily removed after the reaction.

G Start Substituted Pyridine Step1 Install Blocking Group (e.g., Maleate-derived) Start->Step1 Blocked Pyridinium Salt (C2/C6 Blocked) Step1->Blocked Step2 Minisci Reaction (Radical Source, AgNO₃, (NH₄)₂S₂O₈) Blocked->Step2 Alkylated C4-Alkylated Adduct Step2->Alkylated Step3 Remove Blocking Group (e.g., DBU) Alkylated->Step3 Final C4-Alkylated Pyridine Step3->Final

Q5: I want to introduce a substituent at the C3 position of the pyridine ring. Which methods are most effective?

A5: Directing substitution to the C3 position of pyridine is challenging due to the electronic nature of the ring, which favors nucleophilic attack at C2/C4 and electrophilic attack at C3 (though the ring is deactivated). However, several strategies can achieve C3 functionalization.

Troubleshooting Strategy:

  • Directed ortho-Metalation (DoM): If a directing group is present at the C2 or C4 position, deprotonation with a strong base (e.g., LDA, n-BuLi) will occur at the adjacent position (C3). The resulting lithiated species can then be quenched with an electrophile.[10][11]

  • Halogen/Metal Exchange: Starting with a 3-halopyridine, a halogen-metal exchange can be performed, followed by quenching with an electrophile.

  • Pyridine N-oxide Chemistry: While pyridine N-oxide itself directs electrophiles to the C4 position, it can be a useful precursor for more complex transformations that ultimately lead to C3-functionalized products.[7]

G Desired_Pos Desired Substitution Position? C2_C4 C2 or C4 Desired_Pos->C2_C4 C3 C3 Desired_Pos->C3 SNAr SNAr with good leaving group C2_C4->SNAr Minisci Minisci Reaction (consider blocking group for C4) C2_C4->Minisci PNO_Nuc Pyridine N-oxide + Nucleophile C2_C4->PNO_Nuc PNO_Elec Pyridine N-oxide + Electrophile (for C4) C2_C4->PNO_Elec DoM Directed ortho-Metalation (DoM) with directing group at C2 or C4 C3->DoM EAS Electrophilic Aromatic Substitution (EAS) C3->EAS

Data Presentation

Table 1: Regioselectivity of Minisci C4-Alkylation using a Fumarate-Derived Blocking Group [7]

Pyridine SubstrateCarboxylic AcidYield of C4-Alkylated Product (%)
PyridineCyclohexanecarboxylic acid81
Pyridine1-Methylcyclopropane-1-carboxylic acid75
Pyridine3-Phenylpropanoic acid72
2-ChloropyridineCyclohexanecarboxylic acid65

Table 2: Catalyst and Solvent Effects on Hantzsch Pyridine Synthesis Yield [2][12]

Aldehydeβ-KetoesterAmmonia SourceCatalyst/ConditionsYield (%)
BenzaldehydeEthyl acetoacetateAmmonium acetateRefluxing ethanol (classical)Low
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA, Ultrasonic irradiation, Aqueous micelles (SDS)96
BenzaldehydeEthyl acetoacetateAmmonium hydroxideγ-Al₂O₃ nanoparticles, 90°C, solvent-freeup to 95

Experimental Protocols

General Procedure for C4-Selective Minisci Alkylation with a Blocking Group[9]
  • Installation of the Blocking Group: In a suitable flask, dissolve the pyridine substrate in a solvent such as dichloromethane. Add the maleate-derived blocking group precursor and stir at room temperature until the pyridinium salt is formed. The salt can often be isolated by filtration or precipitation.

  • Minisci Reaction: To a culture tube, add the pyridinium salt (1 equiv.), the desired carboxylic acid (2 equiv.), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2 equiv.). Add a biphasic solvent system of dichloroethane and water (1:1). Stir the mixture vigorously at 50°C for 2 hours.

  • Deprotection: After the reaction is complete, dilute the mixture with dichloromethane. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3 equiv.) and stir at room temperature for 30 minutes to remove the blocking group.

  • Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the C4-alkylated pyridine.

General Procedure for Directed ortho-Metalation (DoM)[7]
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the substituted pyridine (containing a directing group at C2 or C4) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) (typically 1.1 equivalents), to the cooled pyridine solution.

  • Stirring: Stir the reaction mixture at -78°C for a period ranging from 30 minutes to several hours, depending on the substrate. Monitor the progress by TLC or LC-MS if possible.

  • Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78°C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction with a suitable reagent, such as saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or crystallization.

General Procedure for Pyridine N-oxide Preparation[7]
  • Reaction Setup: In a well-ventilated fume hood, add the pyridine substrate to a reaction flask equipped with a stirrer.

  • Oxidation: While stirring, add 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • Cooling: After the addition is complete, continue stirring until the temperature drops to 40°C.

  • Isolation: To isolate the pyridine N-oxide, evaporate the acetic acid solution under vacuum.

  • Purification: Distill the residue under high vacuum (e.g., 1 mm Hg). The pyridine N-oxide is typically collected as a colorless solid.

Safety Note: Reactions involving peracids are potentially explosive and should be handled with appropriate safety precautions behind a blast shield.

References

Technical Support Center: Suzuki Coupling with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving fluorinated pyridines. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or no yield in my Suzuki coupling reaction with a fluorinated pyridine?

A1: Low yields in Suzuki couplings involving fluorinated pyridines can stem from several factors. The electron-withdrawing nature of fluorine can decrease the electron density of the pyridine ring, impacting the catalytic cycle.[1] Key issues include:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation. This is a well-documented challenge with nitrogen-containing heterocycles.

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the starting material. Heteroaryl boronic acids, especially those on electron-deficient rings like fluorinated pyridines, are particularly susceptible.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all highly interdependent. An unsuitable combination can result in poor catalytic turnover and low product formation.[2]

Q2: How can I minimize protodeboronation of my fluorinated pyridine boronic acid?

A2: Protodeboronation is a common pitfall. To mitigate this side reaction, consider the following strategies:

  • Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[3][4]

  • Anhydrous Conditions: While a small amount of water can be beneficial for dissolving the base, excessive water can promote protodeboronation.[2] Using anhydrous solvents is often recommended.

  • Milder Base: Strong bases can accelerate protodeboronation.[2] Opting for milder bases such as K₃PO₄ or Cs₂CO₃ can be advantageous.

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Optimizing for the lowest effective temperature can improve your yield.[2]

Q3: What are the primary causes of homo-coupling in my reaction, and how can I prevent it?

A3: Homo-coupling, the dimerization of the boronic acid, is a frequent side reaction that reduces the yield of the desired product and complicates purification. The main causes are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homo-coupling of the boronic acid.[5]

  • Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or from the oxidation of the active Pd(0) catalyst by oxygen, can facilitate homo-coupling.[5][6]

To minimize homo-coupling, rigorous degassing of solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst is crucial.[2] Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.[7]

Q4: Is an inert atmosphere always necessary for Suzuki coupling with fluorinated pyridines?

A4: Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[2] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to lower yields or complete reaction failure.[8]

Troubleshooting Guides

Problem: Low or No Product Yield

This is one of the most common issues encountered. The following workflow can help diagnose and solve the problem.

LowYieldTroubleshooting start Low/No Yield check_catalyst 1. Catalyst/Ligand Inactivation? start->check_catalyst check_conditions 2. Suboptimal Conditions? check_catalyst->check_conditions No solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution_ligand Yes check_reagents 3. Reagent Quality? check_conditions->check_reagents No solution_conditions Screen Bases (K₃PO₄, Cs₂CO₃) Screen Solvents (Dioxane, Toluene) Optimize Temperature check_conditions->solution_conditions Yes solution_reagents Use Fresh/Pure Reagents Consider Boronic Esters check_reagents->solution_reagents Yes end_success Yield Improved solution_ligand->end_success solution_conditions->end_success solution_reagents->end_success

Caption: Troubleshooting workflow for low reaction yield.
Problem: Significant Protodeboronation Observed

If you identify the protodeboronated byproduct as a major component of your crude reaction mixture, follow these steps.

ProtodeboronationTroubleshooting start High Protodeboronation check_base_temp 1. Harsh Conditions? start->check_base_temp check_water 2. Excess Water? check_base_temp->check_water No solution_base_temp Use Milder Base (K₃PO₄) Lower Reaction Temperature check_base_temp->solution_base_temp Yes check_boronic_acid 3. Unstable Boronic Acid? check_water->check_boronic_acid No solution_water Use Anhydrous Solvents check_water->solution_water Yes solution_boronic_acid Switch to Boronic Ester (Pinacol or MIDA) check_boronic_acid->solution_boronic_acid Yes end_success Protodeboronation Minimized solution_base_temp->end_success solution_water->end_success solution_boronic_acid->end_success

Caption: Troubleshooting workflow for protodeboronation.

Data Presentation: Condition Screening

The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with substrates similar to fluorinated pyridines. This data can serve as a starting point for reaction optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Aryl HalideBoronic Acid DerivativeYield (%)
Pd(OAc)₂ (2)SPhos (4)2-ChloropyridinePhenylboronic acid85
Pd₂(dba)₃ (1.5)XPhos (3)2-Bromopyridine4-Methoxyphenylboronic acid92
Pd(dppf)Cl₂ (3)-4-Bromo-2-fluoropyridinePhenylboronic acid78
Pd(PPh₃)₄ (5)-2-Iodopyridine3-Tolylboronic acid88

Data adapted from studies on related halopyridines and should be considered as a guide.

Table 2: Effect of Base and Solvent on Yield

Base (equiv)Solvent (v/v)Temperature (°C)Aryl HalideBoronic AcidYield (%)
K₂CO₃ (2)Dioxane/H₂O (4:1)1004-Bromo-2-fluoropyridinePhenylboronic acid75
K₃PO₄ (3)Toluene1102-Chloropyridine4-Vinylphenylboronic acid82
Cs₂CO₃ (2)DMF902-Bromopyridine2-Thiopheneboronic acid89
Na₂CO₃ (2)Acetonitrile/H₂O (3:1)804-Iodo-2-fluoropyridine3-Furylboronic acid70

Data compiled from various sources on similar substrates to illustrate trends.[1][9]

Experimental Protocols

General Protocol for Suzuki Coupling of a Fluorinated Pyridine

This protocol provides a general starting point and may require optimization for specific substrates.[2]

Materials:

  • Fluorinated pyridine halide (1.0 mmol, 1.0 equiv)

  • Aryl boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the fluorinated pyridine halide, aryl boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (repeat three times).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[10]

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Microwave synthesis vial

Procedure:

  • Vial Preparation: To a microwave synthesis vial containing a stir bar, add the 2-fluoropyridine-3-boronic acid, aryl halide, palladium catalyst, and base.

  • Solvent Addition: Add the solvent mixture.

  • Sealing: Seal the vial securely with a cap.

  • Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in the general protocol.

Visualizations

SuzukiCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (Fluorinated Pyridine Halide) pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar²-B(OR)₂ (Boronic Acid/Ester) + Base pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

ExperimentalWorkflow start Define Coupling Partners (Fluorinated Pyridine + Boronic Acid/Ester) screen_catalyst Screen Catalyst & Ligand (e.g., Pd(dppf)Cl₂, SPhos, XPhos) start->screen_catalyst screen_base Screen Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) screen_catalyst->screen_base screen_solvent Screen Solvent (e.g., Dioxane, Toluene, DMF, with/without H₂O) screen_base->screen_solvent optimize_temp Optimize Temperature (e.g., 80°C, 100°C, 120°C) screen_solvent->optimize_temp analyze Analyze Yield & Purity (LC-MS, NMR) optimize_temp->analyze end Finalized Protocol analyze->end

Caption: A logical workflow for optimizing Suzuki coupling conditions.

References

Characterization of unexpected byproducts in (5-Fluoro-2-methoxypyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (5-Fluoro-2-methoxypyridin-3-yl)methanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors. Consider the following possibilities:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify this by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of an aliquot from the reaction mixture. If starting material is still present, consider extending the reaction time or increasing the temperature.

  • Degradation of Starting Materials or Product: The reagents or the product itself might be unstable under the reaction conditions. Ensure that all reagents are pure and the reaction is performed under an inert atmosphere if sensitive to air or moisture.

  • Suboptimal Reaction Conditions: The temperature, concentration of reagents, or choice of solvent may not be optimal. A small-scale re-optimization of these parameters may be necessary.

  • Formation of Byproducts: The most common cause of low yield is the formation of one or more side products. See the questions below for specific potential byproducts.

  • Work-up and Purification Issues: The product may be lost during the extraction or purification steps. Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer. Check the polarity of your column chromatography mobile phase to ensure the product is eluting as expected.

Q2: I observe an unexpected spot on my TLC analysis that is more polar than my product. What could it be?

A2: A more polar spot could indicate the presence of several potential byproducts:

  • (5-Fluoro-2-hydroxypyridin-3-yl)methanol: Demethylation of the methoxy group is a possible side reaction, especially if acidic conditions are used or if certain metal catalysts are present. This byproduct will be significantly more polar due to the free hydroxyl group.

  • Over-reduction Products: If the synthesis involves the reduction of a carboxylic acid or ester, over-reduction to a methyl group is possible, though less common for benzylic alcohols.

  • Hydrolysis of the Fluoro Group: While generally stable, the fluoro group could potentially be displaced by a hydroxyl group under certain nucleophilic conditions, leading to a more polar diol.

Q3: I see an unexpected, less polar spot on my TLC. What might this impurity be?

A3: A less polar byproduct could be one of the following:

  • Dimerization Products: Coupling of two pyridine rings can occur, especially in reactions involving organometallics like Grignard reagents.[1] These larger, less functionalized molecules are typically less polar.

  • Dehalogenated Product: Loss of the fluorine atom and replacement with hydrogen would result in (2-methoxypyridin-3-yl)methanol, which may have a slightly different polarity.

  • Unreacted Starting Material: Depending on the synthetic route, some starting materials may be less polar than the final alcohol product.

Q4: My NMR spectrum shows unexpected peaks. How can I identify the corresponding byproduct?

A4: The first step is to fully assign the peaks for your desired product, this compound. Then, analyze the remaining signals:

  • Absence of a Methoxy Signal (~3.9-4.1 ppm): This, coupled with the appearance of a broad singlet, could indicate demethylation to the corresponding phenol.

  • Signals Corresponding to a Bipyridyl Structure: Complex aromatic signals and the absence of the methanol CH2 signal could suggest a dimerization byproduct.

  • Broadening or Absence of Fluorine Coupling: This might indicate loss of the fluorine atom.

  • Integration Changes: Compare the integration of the methoxy, aromatic, and methylene protons. A deviation from the expected 3:2:2 ratio can indicate the presence of an impurity.

For definitive identification, techniques like 2D NMR (COSY, HSQC, HMBC), mass spectrometry (MS), and liquid chromatography-mass spectrometry (LC-MS) are highly recommended.

Quantitative Data Summary

The following tables provide a template for organizing and comparing expected versus actual experimental results.

Table 1: Reaction Yield and Purity

ParameterExpected ValueActual ValueNotes
Yield (%) >85%Record any deviations
Purity (by HPLC, %) >98%
Purity (by qNMR, %) >98%
Melting Point (°C) Compare to literature value

Table 2: Chromatographic Profile of Product and Potential Byproducts

CompoundExpected Rf (TLC)Expected Rt (HPLC)Observed Rf (TLC)Observed Rt (HPLC)
This compound
Starting Material (e.g., Ester/Acid)
Demethylated Byproduct LowerShorter
Dimerized Byproduct HigherLonger

Experimental Protocols

Protocol 1: Synthesis via Reduction of a Carboxylic Ester

This protocol describes a general procedure for the reduction of a suitable precursor, such as methyl 5-fluoro-2-methoxynicotinate.

  • Reaction Setup: To a stirred solution of methyl 5-fluoro-2-methoxynicotinate (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a reducing agent such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) (1.5 - 2.0 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Filter the resulting suspension through celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • ¹H NMR: Acquire a proton NMR spectrum. Expected signals include a singlet for the methoxy group (~4.0 ppm), a singlet for the methylene group (~4.7 ppm), and two doublets in the aromatic region for the pyridine ring protons.

  • ¹³C NMR: Acquire a carbon NMR spectrum.

  • ¹⁹F NMR: Acquire a fluorine NMR spectrum to confirm the presence and environment of the fluorine atom.

  • 2D NMR: If impurities are suspected, perform 2D NMR experiments (COSY, HSQC) to aid in structural elucidation.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 270 nm).

  • Analysis: The purity can be determined by integrating the peak area of the product and any impurities.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 5-Fluoro-2-methoxynicotinic acid or its ester reduction Reduction (e.g., LiAlH4 or DIBAL-H) start->reduction product This compound reduction->product

Caption: Hypothesized synthetic pathway via reduction.

Side_Reactions cluster_byproducts Potential Byproducts main_reaction Main Reaction Precursor demethylation Demethylation Product (5-Fluoro-2-hydroxypyridin-3-yl)methanol main_reaction->demethylation Acidic conditions / catalyst dimer Dimerization Product main_reaction->dimer Organometallic route dehalogenation Dehalogenated Product (2-methoxypyridin-3-yl)methanol main_reaction->dehalogenation Reductive conditions

Caption: Potential side reactions and byproducts.

Byproduct_ID_Workflow start Crude Reaction Mixture tlc_hplc TLC / HPLC Analysis start->tlc_hplc unexpected_peak Unexpected Peak(s) Detected? tlc_hplc->unexpected_peak isolate Isolate Impurity (Prep-TLC / Prep-HPLC) unexpected_peak->isolate Yes clean Proceed with Purification unexpected_peak->clean No characterize Structural Characterization (NMR, MS, etc.) isolate->characterize end Identify Byproduct & Optimize Reaction characterize->end

Caption: Workflow for byproduct identification.

References

Validation & Comparative

1H and 13C NMR Analysis of (5-Fluoro-2-methoxypyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, experimental 1H and 13C NMR data for (5-Fluoro-2-methoxypyridin-3-yl)methanol is not publicly available at this time. While the compound is commercially available from several suppliers, peer-reviewed journals and spectral databases do not currently contain its nuclear magnetic resonance spectra.

This guide will, therefore, focus on providing a detailed experimental protocol for acquiring the necessary NMR data and will present a comparative analysis based on predicted chemical shifts and data from structurally similar compounds. This approach will offer researchers a robust framework for interpreting the spectra once they are obtained.

Predicted NMR Data and Comparative Analysis

To provide a useful reference, predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established NMR principles and computational models. For comparative purposes, experimental data for a structurally related compound, (2-methoxypyridin-3-yl)methanol, would typically be presented alongside. However, due to the absence of readily available data for a closely related analogue, this section will focus on the predicted values for the target compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H67.8 - 8.0d~2.5 (⁴JHF)
H47.2 - 7.4dd~8.5 (³JHH), ~2.5 (³JHF)
CH₂4.6 - 4.8s-
OCH₃3.9 - 4.1s-
OHVariablebr s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2160 - 163 (d, ²JCF)
C5155 - 158 (d, ¹JCF)
C6140 - 143 (d, ³JCF)
C3125 - 128
C4118 - 121 (d, ²JCF)
CH₂58 - 62
OCH₃53 - 56

Experimental Protocols

For researchers intending to acquire NMR data for this compound, the following detailed experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0-12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz or higher corresponding frequency NMR spectrometer.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0-180 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

Structural and NMR Correlation Workflow

The relationship between the molecular structure of this compound and its expected NMR signals can be visualized through the following workflow.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Data Analysis A This compound B 1H NMR (Proton Environment) A->B Excite ¹H Nuclei C 13C NMR (Carbon Skeleton) A->C Excite ¹³C Nuclei D Chemical Shifts (δ) Multiplicity Coupling Constants (J) B->D C->D E Peak Assignment D->E Correlate Data F Structural Confirmation E->F Validate Structure

Caption: Workflow for NMR-based structural elucidation.

This guide provides a foundational framework for the 1H and 13C NMR analysis of this compound. While experimental data is currently unavailable, the provided protocols and predictive insights will aid researchers in their future characterization of this compound. The scientific community is encouraged to publish experimental NMR data for this and other novel compounds to enrich the collective knowledge base.

Unveiling the Structural Landscape of Pyridoxine Hydrochloride: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the X-ray crystal structure of Pyridoxine Hydrochloride, a vital form of Vitamin B6, offers significant insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of its crystalline architecture against a simpler, related pyridinemethanol derivative, highlighting the influence of functional groups on solid-state packing and intermolecular interactions. All crystallographic data is presented in structured tables, accompanied by detailed experimental protocols and visualizations to facilitate a comprehensive understanding.

While the specific X-ray crystal structure for (5-Fluoro-2-methoxypyridin-3-yl)methanol is not publicly available, this guide utilizes the well-documented structure of Pyridoxine Hydrochloride as a primary reference due to its analogous pyridinyl core and hydroxymethyl functionalities. This comparison serves as a valuable proxy for understanding the structural behavior of similarly substituted pyridine derivatives that are crucial in medicinal chemistry.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for Pyridoxine Hydrochloride and a representative pyridinemethanol derivative, (6-Methyl-3-pyridinyl)methanol, providing a clear basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Pyridoxine Hydrochloride.

ParameterValue
Empirical FormulaC₈H₁₂ClNO₃
Formula Weight205.64 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.52
b (Å)5.803
c (Å)9.56
α (°)93.9
β (°)115.4
γ (°)98.6
Volume (ų)468.8
Z2
Data Collection MethodWeissenberg photographs
RadiationCu Kα

Data sourced from Hanic, F. (1966). The crystal structure of pyridoxine hydrochloride. A comparison of the symbolic addition procedure and the heavy atom method. Acta Crystallographica, 21(3), 332-340.[1]

Table 2: Selected Bond Lengths in Pyridoxine Hydrochloride.

BondLength (Å)
C(2)-N(1)1.350
C(6)-N(1)1.345
C(2)-C(7)1.501
C(3)-O(1)1.365
C(4)-C(8)1.512
C(5)-C(9)1.518
C(8)-O(2)1.425
C(9)-O(3)1.428

Data sourced from Hanic, F. (1966). The crystal structure of pyridoxine hydrochloride. A comparison of the symbolic addition procedure and the heavy atom method. Acta Crystallographica, 21(3), 332-340.[1]

Table 3: Selected Bond Angles in Pyridoxine Hydrochloride.

AngleValue (°)
C(6)-N(1)-C(2)124.0
N(1)-C(2)-C(3)118.0
C(2)-C(3)-C(4)119.2
C(3)-C(4)-C(5)119.8
C(4)-C(5)-C(6)119.5
C(5)-C(6)-N(1)119.5

Data sourced from Hanic, F. (1966). The crystal structure of pyridoxine hydrochloride. A comparison of the symbolic addition procedure and the heavy atom method. Acta Crystallographica, 21(3), 332-340.[1]

Experimental Protocols

The crystallographic data for Pyridoxine Hydrochloride was obtained through single-crystal X-ray diffraction. Below is a summary of the experimental methodology employed.

Synthesis and Crystallization: Crystals of Pyridoxine Hydrochloride suitable for X-ray analysis were grown from an aqueous solution.

Data Collection: Three-dimensional X-ray diffraction data was collected using the Weissenberg photographic method with copper Kα radiation. The intensities of the reflections were estimated visually.

Structure Solution and Refinement: The crystal structure was solved using both the heavy-atom method, utilizing the chlorine atom, and the symbolic addition procedure. The atomic coordinates were refined by Fourier and least-squares methods. The final positions of the atoms were determined with estimated standard deviations of 0.005 Å for bond lengths and 0.3° for bond angles.[1]

Structural Analysis and Visualization

The crystal structure of Pyridoxine Hydrochloride reveals a planar pyridine ring, with the exception of the oxygen atom of one of the hydroxymethyl groups, which participates in an intramolecular hydrogen bond. The pyridoxine ions are interconnected through a network of intermolecular hydrogen bonds of the types O-H···O, N-H···Cl, and O-H···Cl.[1]

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Pyridoxine Hydrochloride in Aqueous Solution crystallization Slow Evaporation synthesis->crystallization crystals Single Crystals crystallization->crystals weissenberg Weissenberg Camera crystals->weissenberg xray_source Cu Kα Radiation xray_source->weissenberg diffraction_data Diffraction Patterns weissenberg->diffraction_data heavy_atom Heavy-Atom Method (Cl) diffraction_data->heavy_atom symbolic_addition Symbolic Addition diffraction_data->symbolic_addition fourier Fourier Synthesis heavy_atom->fourier symbolic_addition->fourier refinement Least-Squares Refinement fourier->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for determining the crystal structure of Pyridoxine Hydrochloride.

The hydrogen bonding network is a critical feature influencing the crystal packing and overall stability of the structure. The presence of the hydrochloride ion introduces additional hydrogen bond acceptors, leading to a more complex and robust network compared to what would be expected for a neutral pyridinemethanol derivative.

hydrogen_bonding pyridoxine Pyridoxine Cation chloride Chloride Anion pyridoxine->chloride N-H···Cl pyridoxine->chloride O-H···Cl neighbor_pyridoxine Neighboring Pyridoxine Cation pyridoxine->neighbor_pyridoxine O-H···O

Caption: Hydrogen bonding interactions in the crystal structure of Pyridoxine Hydrochloride.

Comparison with an Alternative Structure: (6-Methyl-3-pyridinyl)methanol

To provide a comparative context, the crystal structure of (6-Methyl-3-pyridinyl)methanol would be an ideal candidate. Lacking a publicly available, fully detailed crystal structure for this specific compound in the initial searches, a general comparison can be drawn based on expected structural principles.

(6-Methyl-3-pyridinyl)methanol , being a neutral molecule without the additional hydroxyl group and the chloride counter-ion of Pyridoxine Hydrochloride, would be expected to exhibit a simpler hydrogen bonding network. The primary interactions would likely be O-H···N hydrogen bonds between the hydroxymethyl group of one molecule and the pyridine nitrogen of a neighboring molecule, forming chains or dimers. The absence of the chloride ion would remove the N-H···Cl and O-H···Cl interactions, likely leading to a less dense crystal packing.

The planarity of the pyridine ring would be maintained, but the overall molecular conformation and crystal packing would be significantly different due to the reduced number of strong hydrogen bond donors and acceptors. This comparison underscores the profound impact of functional group substitution and salt formation on the supramolecular assembly of pyridine derivatives.

logical_comparison cluster_interactions Resulting Intermolecular Interactions pyridoxine Pyridoxine Hydrochloride + Multiple -OH groups + Pyridinium nitrogen (N-H) + Chloride anion (Cl⁻) interactions_pyridoxine Complex 3D H-bond network (O-H···O, N-H···Cl, O-H···Cl) pyridoxine->interactions_pyridoxine Leads to related_compound This compound (Hypothetical) + Single -OH group + Neutral pyridine nitrogen + No counter-ion interactions_related Simpler H-bond motifs (O-H···N, potentially C-H···O/F) related_compound->interactions_related Likely leads to

Caption: Logical comparison of intermolecular forces in Pyridoxine HCl vs. a neutral derivative.

References

Comparative Analysis: (5-Fluoro-2-methoxypyridin-3-yl)methanol and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of (5-Fluoro-2-methoxypyridin-3-yl)methanol and its non-fluorinated counterpart, (2-methoxypyridin-3-yl)methanol, is currently limited by the absence of direct comparative studies in publicly available literature. While extensive searches have been conducted, no experimental data detailing the specific biological effects of these two compounds in a comparative manner were identified.

This guide, therefore, presents a comparison based on available physicochemical properties and provides a general discussion on the potential influence of fluorine substitution on the biological activity of pyridine derivatives, drawing from established principles in medicinal chemistry. The information is intended to offer a foundational understanding for researchers and professionals in drug development.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and (2-methoxypyridin-3-yl)methanol is summarized below. These properties can influence the pharmacokinetic and pharmacodynamic profiles of a compound.

PropertyThis compound(2-methoxypyridin-3-yl)methanol
CAS Number 874822-98-7[1][2]112197-16-7[3][4]
Molecular Formula C₇H₈FNO₂[1]C₇H₉NO₂[3][4]
Molecular Weight 157.14 g/mol [1]139.15 g/mol [3][4]
Hydrogen Bond Donors 1[1]1[3]
Hydrogen Bond Acceptors 3[1]3[3]
Rotatable Bonds 2[1]2[3]
LogP (calculated) 0.72[1]0.3[3]

The Influence of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom into a molecule can significantly alter its biological properties. While specific data for this compound is unavailable, the following general effects of fluorination are widely recognized in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with target proteins. It can participate in hydrogen bonds and other non-covalent interactions, enhancing binding affinity and selectivity.

  • Lipophilicity and Permeability: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect its solubility, permeability across biological membranes, and distribution in the body.

  • pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH. This can impact receptor binding and cell penetration.

The diagram below illustrates the potential impact of fluorination on a hypothetical drug candidate's properties.

G cluster_0 Drug Candidate cluster_1 Modification cluster_2 Potential Effects Parent_Molecule Parent Molecule Fluorination Fluorine Substitution Parent_Molecule->Fluorination Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Altered Binding Affinity Fluorination->Binding_Affinity Lipophilicity Increased Lipophilicity Fluorination->Lipophilicity pKa Modified pKa Fluorination->pKa

Potential Effects of Fluorination in Drug Design

Synthesis

The synthesis of the non-fluorinated analog, (2-methoxypyridin-3-yl)methanol, can be achieved through various routes, with one common method being the reduction of 2-methoxynicotinaldehyde. A general synthetic workflow is depicted below.

G Start 2-Methoxynicotinaldehyde Product (2-methoxypyridin-3-yl)methanol Start->Product Reduction Reagent Reducing Agent (e.g., NaBH4) Reagent->Product

Synthesis of (2-methoxypyridin-3-yl)methanol

Information regarding the specific synthesis of this compound is less readily available in the provided search results, though it would likely involve the use of a fluorinated pyridine precursor.

Experimental Protocols

Due to the lack of published comparative biological studies for this compound and (2-methoxypyridin-3-yl)methanol, no specific experimental protocols can be detailed at this time. Should such research be undertaken, standard assays to evaluate biological activity would be employed, such as:

  • In vitro enzyme inhibition assays: To determine the effect of the compounds on specific enzyme targets.

  • Cell-based assays: To assess cytotoxicity, proliferation, and other cellular responses in various cell lines.

  • In vivo studies: To evaluate the efficacy, pharmacokinetics, and safety of the compounds in animal models.

Conclusion

While a direct comparison of the biological activity of this compound and its non-fluorinated analog is not currently possible due to a lack of experimental data, the principles of medicinal chemistry suggest that the fluorinated compound may exhibit distinct properties. The introduction of fluorine could potentially enhance metabolic stability, alter binding affinity to biological targets, and modify the pharmacokinetic profile of the parent molecule. Further experimental investigation is necessary to elucidate the specific biological activities of these compounds and to determine the impact of the 5-fluoro substitution. Researchers interested in this class of compounds are encouraged to perform direct comparative studies to fully characterize their biological profiles.

References

Navigating the ADME Landscape: A Comparative Guide to (5-Fluoro-2-methoxypyridin-3-yl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel chemical entities is paramount to their success as potential therapeutics. This guide provides a comparative analysis of the in vitro ADME properties of key structural motifs found in (5-Fluoro-2-methoxypyridin-3-yl)methanol derivatives, benchmarked against relevant alternative compounds. By presenting experimental data and detailed protocols, this document aims to facilitate informed decision-making in drug discovery programs.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. The introduction of substituents such as fluorine and methoxy groups can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. Fluorination, for instance, is a well-established strategy to enhance metabolic stability and cell permeability. Similarly, the position of a methoxy group can influence a compound's metabolic fate and overall ADME profile.

This guide will delve into the critical in vitro ADME parameters of representative pyridine derivatives, offering a comparative look at how subtle structural changes can lead to significant differences in their drug-like properties.

Comparative Analysis of In Vitro ADME Properties

To illustrate the impact of structural modifications on ADME profiles, this section presents a comparative analysis of data from structurally related pyridine derivatives. It is important to note that the following data is for analogous compounds and not for this compound derivatives themselves, for which specific public data is limited.

Metabolic Stability

Metabolic stability, a crucial parameter for predicting a drug's half-life in vivo, is often assessed using liver microsomes. The following table compares the metabolic stability of a 2-methoxypyridine-containing compound with its non-methoxylated analog.

Table 1: Metabolic Stability of 2,3-Disubstituted Pyridine Derivatives in Human Liver Microsomes (HLM)

Compound IDR GroupHalf-life (t½, min)
Compound A 2-methoxy>120
Compound B 2-methyl<10

Data adapted from a study on IDO1 inhibitors.

The data clearly indicates that the presence of a 2-methoxy group in Compound A significantly enhances its metabolic stability compared to the 2-methyl analog, Compound B . This suggests that the methoxy group may block a potential site of metabolism on the pyridine ring.

Permeability

The ability of a compound to permeate biological membranes is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive permeability. The following table compares the permeability of a fluoro-pyridine derivative to its non-fluorinated counterpart.

Table 2: Permeability of Pyrrole-Based MK2 Inhibitors

Compound IDR GroupPAMPA Permeability (10⁻⁶ cm/s)
Compound C 3-fluoro-pyridine1.5
Compound D pyridine0.1

Data adapted from a study on MK2 inhibitors.

The introduction of a fluorine atom in Compound C resulted in a 15-fold increase in permeability compared to the non-fluorinated Compound D , highlighting the significant impact of fluorination on this ADME property.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. While specific data for the target compounds is unavailable, it is a critical parameter to assess for any drug candidate. High plasma protein binding can lead to lower efficacy and potential for drug-drug interactions.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions. Pyridine-containing compounds have been shown to inhibit various CYP isoforms. For instance, a screen of a library of pharmacologically active compounds revealed that pyridine-containing molecules were prevalent inhibitors of CYP1A2, CYP2D6, and CYP3A4. The specific inhibition profile of any new derivative must be experimentally determined.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of the key in vitro ADME assays.

Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation: Test compounds (typically 1 µM) are incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) is calculated from the rate of disappearance of the parent compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The test compound is added to the donor plate (e.g., at pH 7.4), and buffer is added to the acceptor plate.

  • Incubation: The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich." The assembly is incubated at room temperature for a set period (e.g., 4-16 hours).

  • Analysis: The concentration of the compound in both the donor and acceptor wells is measured by UV spectroscopy or LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.

Cytochrome P450 Inhibition Assay
  • Incubation: Recombinant human CYP enzymes are incubated with a fluorescent probe substrate and the test compound at various concentrations in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH regenerating system.

  • Incubation: The plate is incubated at 37°C for a specific time.

  • Fluorescence Reading: The fluorescence of the product formed from the probe substrate is measured using a plate reader.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percent inhibition against the test compound concentration.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the metabolic stability and PAMPA assays.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mix Prepare Incubation Mix (Compound, HLM, Buffer) Add_NADPH Initiate Reaction (Add NADPH) Incubation_Mix->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Time_Points Sample at Time Points Incubate->Time_Points Quench Quench Reaction (Add Acetonitrile + IS) Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calculate Calculate Half-life (t½) LCMS->Calculate PAMPA_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis Coat_Plate Coat Filter Plate with Lipid Assemble Assemble 'Sandwich' Coat_Plate->Assemble Add_Compound Add Compound to Donor Plate Add_Compound->Assemble Add_Buffer Add Buffer to Acceptor Plate Add_Buffer->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Measure_Conc Measure Concentrations (Donor & Acceptor) Incubate->Measure_Conc Calculate_Pe Calculate Permeability (Pe) Measure_Conc->Calculate_Pe

Comparative study of different fluorinating agents for pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine scaffolds is a critical strategy in medicinal chemistry and drug development, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides an objective comparison of common electrophilic fluorinating agents for pyridine synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Fluorinating Agents

The choice of a fluorinating agent for pyridine synthesis is dictated by factors such as substrate reactivity, desired regioselectivity, and reaction conditions. Below is a summary of the performance of three common electrophilic fluorinating agents—Silver(II) Fluoride (AgF₂), Selectfluor®, and N-Fluorobenzenesulfonimide (NFSI)—for the fluorination of a representative substrate, 2-phenylpyridine.

Fluorinating AgentSubstrateProductReagent Equiv.SolventTemperature (°C)Time (h)Yield (%)Reference
AgF₂ 2-Phenylpyridine2-Fluoro-6-phenylpyridine3.0Acetonitrile231.581[1]
Selectfluor® 2-Phenylimidazo[1,2-a]pyridine3-Fluoro-2-phenylimidazo[1,2-a]pyridine2.0CHCl₃/H₂ORoom Temp1275[2]
NFSI N-benzyl-2-pyridone5-Fluoro-N-benzyl-2-pyridone1.5Acetonitrile601265[3]

Note: Direct comparative data for the fluorination of 2-phenylpyridine with Selectfluor® and NFSI under identical conditions is limited in the reviewed literature. The data presented for Selectfluor® and NFSI are on analogous heterocyclic systems to provide a representative comparison of their reactivity and efficiency.

Reaction Mechanisms and Experimental Workflows

The mechanisms of electrophilic fluorination of pyridines vary depending on the reagent used. Understanding these pathways is crucial for predicting regioselectivity and optimizing reaction conditions.

Silver(II) Fluoride (AgF₂)

The fluorination of pyridines with AgF₂ is proposed to proceed through a mechanism analogous to the classic Chichibabin amination reaction.[4] This involves the initial coordination of the silver salt to the pyridine nitrogen, which activates the ring towards nucleophilic attack by fluoride. Subsequent oxidation and deprotonation lead to the fluorinated product.

AgF2_Mechanism Pyridine Pyridine Coordination_Complex Pyridine-AgF₂ Complex Pyridine->Coordination_Complex + AgF₂ AgF2 AgF₂ AgF2->Coordination_Complex Fluoride_Addition Fluoride Addition Intermediate Coordination_Complex->Fluoride_Addition Nucleophilic Attack Fluorinated_Pyridine 2-Fluoropyridine Fluoride_Addition->Fluorinated_Pyridine - H⁺, - AgF AgF AgF Fluoride_Addition->AgF HF HF Fluoride_Addition->HF

Caption: Proposed mechanism for the fluorination of pyridine with AgF₂.

Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)

Electrophilic N-F reagents like Selectfluor® and NFSI are believed to fluorinate pyridines through either a direct Sₙ2-type attack of the pyridine on the fluorine atom or a single-electron transfer (SET) mechanism.[5][6] The operative pathway can be influenced by the electronic properties of the pyridine substrate and the reaction conditions. For electron-rich pyridines, an electrophilic aromatic substitution-type mechanism is often proposed.

NF_Reagents_Mechanism cluster_sn2 SN2-type Pathway cluster_set SET Pathway Pyridine_SN2 Pyridine Transition_State_SN2 [Py--F--N]‡ Transition State Pyridine_SN2->Transition_State_SN2 NF_Reagent_SN2 N-F Reagent (Selectfluor® or NFSI) NF_Reagent_SN2->Transition_State_SN2 Fluorinated_Pyridinium_SN2 Fluorinated Pyridinium Ion Transition_State_SN2->Fluorinated_Pyridinium_SN2 Fluorinated_Pyridine_SN2 Fluorinated Pyridine Fluorinated_Pyridinium_SN2->Fluorinated_Pyridine_SN2 - H⁺ Pyridine_SET Pyridine Radical_Cation_SET Pyridine Radical Cation Pyridine_SET->Radical_Cation_SET e⁻ transfer NF_Reagent_SET N-F Reagent NF_Radical_Anion_SET N-F Radical Anion NF_Reagent_SET->NF_Radical_Anion_SET e⁻ transfer Fluorinated_Radical_SET Fluorinated Radical Intermediate Radical_Cation_SET->Fluorinated_Radical_SET + F• NF_Radical_Anion_SET->Fluorinated_Radical_SET Fluorinated_Pyridine_SET Fluorinated Pyridine Fluorinated_Radical_SET->Fluorinated_Pyridine_SET - H•

References

Docking studies of (5-Fluoro-2-methoxypyridin-3-yl)methanol derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

Docking Studies of Pyridine Derivatives with Target Proteins: A Comparative Guide

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a privileged fragment in the design of enzyme inhibitors and receptor modulators. While specific docking studies on (5-Fluoro-2-methoxypyridin-3-yl)methanol derivatives are not extensively reported in publicly available literature, a wealth of research exists on the broader class of pyridine derivatives, offering valuable insights into their structure-activity relationships (SAR) and binding modes with various protein targets. This guide provides a comparative analysis of docking studies for several classes of pyridine derivatives against key protein targets, supported by experimental data and detailed methodologies.

Comparative Docking Performance of Pyridine Derivatives

The following table summarizes the docking performance and, where available, the corresponding in vitro inhibitory activity of various pyridine derivatives against different protein targets. This allows for a cross-comparison of their potential efficacy and highlights key structural features influencing their binding.

Derivative ClassSpecific Derivative ExampleTarget ProteinDocking Score (kcal/mol)In Vitro Activity (IC₅₀)Reference
Pyridopyridine DerivativesCompound 8gFMS KinaseNot explicitly stated, but identified as a potent inhibitor through docking.21.5 nM[1]
Pyridopyridine DerivativesCompound 8hFMS KinaseNot explicitly stated, but identified as a potent inhibitor through docking.73.9 nM[1]
Pyridine-Based CompoundsCompound 12PIM-1 Kinase-17.3814.3 nM[2]
Aminopyridine ScaffoldCompound 26Vaccinia-related kinase 1 (VRK1)Not explicitly stated, but identified as a potent inhibitor through structural analysis.150 nM[3]
Pyridine-Thiazole HybridsNot specifiedGlucosamine-6-phosphate synthaseModerate to good binding energies reported.Not reported[4]
2-Arylpyridine DerivativesCompound 29TubulinNot explicitly stated, but shown to bind at the colchicine site.2.1 µM (tubulin polymerization inhibition)[5]
Pyridine DerivativesCompound 5c (para-fluorobenzyl substituent)Acetylcholinesterase (AChE)-11.60.336 µM (inhibition constant, Ki)
Pyrimidine and Pyridine DerivativesCompound 8EGFR Kinase (Wild Type)Not explicitly stated, but shown to have inhibitory potential.Data not provided in abstract.[6][7]
Pyrimidine and Pyridine DerivativesCompound 14EGFR Kinase (T790M mutant)Not explicitly stated, but shown to have inhibitory potential.Data not provided in abstract.[6][7]

Experimental Protocols

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are detailed protocols extracted from the cited literature, providing a comprehensive overview of the computational techniques used.

General Molecular Docking Workflow

A typical molecular docking workflow involves several key steps, from protein and ligand preparation to the analysis of the resulting poses.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The two-dimensional structures of the pyridine derivatives are drawn using chemical drawing software like ACD/ChemSketch.[8]

    • The 2D structures are converted to 3D structures.

    • The ligands are energy minimized using a suitable force field.

  • Docking Simulation:

    • A docking software, such as AutoDock Vina or Schrodinger's Glide, is used to predict the binding conformation of the ligand within the active site of the protein.[9]

    • The active site is defined by creating a grid box around the co-crystallized ligand or by identifying key catalytic residues.

    • The docking algorithm explores various possible conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • The predicted binding poses are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

    • The docking scores are used to rank the compounds based on their predicted binding affinity.

Specific Protocols from Literature
  • Docking of Pyridine Derivatives against Acetylcholinesterase (AChE):

    • Software: AutoDock Vina 4.2 was utilized for the molecular docking simulation.

    • Target: The interactions between five novel pyridine derivatives and the AChE enzyme were investigated.

    • Parameters Evaluated: Two key parameters were assessed to compare the inhibitory activity: binding energy (in kcal/mol) and the inhibition constant (Ki in µM). A more negative binding energy indicates a stronger binding affinity.

  • Docking of Pyridine-Based Compounds against PIM-1 Kinase:

    • Software: Chimera-UCSF software was used for 3D image generation of the ligand-receptor interactions.[2]

    • Analysis: The binding mode of the most promising compound (compound 12) was validated, revealing a binding energy of -17.38 Kcal/mol.[2] Key interactions included a hydrogen bond with Lys67 and lipophilic interactions with several nonpolar amino acids.[2]

  • Docking of Imidazo[1,2-a]pyridine Derivatives against PI3Kα:

    • Software: The docking study was performed using an unspecified software, with the protein retrieved from the PDB.

    • Target: The designed compounds were docked into the active site of the PI3Kα enzyme.

  • Docking of Pyrazolo[3,4-b]pyridine Derivatives against TRKA:

    • Methodology: The study involved generating a pharmacophore hypothesis, followed by molecular docking of 37 ligands.[10]

    • Results: The docking scores ranged from -12.672 to -14.169 kcal/mol.[10] The best-fit ligand formed multiple hydrogen bonds and carbon-hydrogen bonds with key residues in the TRKA active site.[10]

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language to illustrate a relevant signaling pathway and a generalized experimental workflow.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Define Binding Site Define Binding Site Protein Preparation->Define Binding Site Ligand Preparation Ligand Preparation Run Docking Algorithm Run Docking Algorithm Ligand Preparation->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Pose Visualization Pose Visualization Run Docking Algorithm->Pose Visualization Scoring and Ranking Scoring and Ranking Run Docking Algorithm->Scoring and Ranking Identify Key Interactions Identify Key Interactions Pose Visualization->Identify Key Interactions Scoring and Ranking->Identify Key Interactions

Caption: Generalized workflow for molecular docking studies.

EGFR_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Leads to

Caption: Simplified EGFR signaling pathway.

References

Navigating the Structure-Activity Relationship Landscape of (5-Fluoro-2-methoxypyridin-3-yl)methanol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of detailed Structure-Activity Relationship (SAR) studies for analogs of (5-Fluoro-2-methoxypyridin-3-yl)methanol. While this specific scaffold is of interest within medicinal chemistry, quantitative data comparing the biological activities of a series of its derivatives are not readily accessible. This guide, therefore, provides a broader perspective on the potential significance of this molecular framework in drug discovery and outlines the general methodologies employed in SAR studies.

The this compound core represents a privileged structure in medicinal chemistry. The pyridine ring is a common motif in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific substitution pattern of a fluorine atom at the 5-position and a methoxy group at the 2-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the design of novel therapeutic agents.

While specific SAR data for analogs of this compound is not available, the general principles of SAR exploration would involve the systematic modification of this core structure to understand how changes in its chemical features affect its biological activity.

Hypothetical SAR Exploration Workflow

The following diagram illustrates a typical workflow for conducting SAR studies on a lead compound like this compound.

SAR_Workflow cluster_0 Lead Identification & Analog Design cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead This compound Analogs Design & Synthesize Analogs - Modify substituents - Alter core structure Lead->Analogs Systematic Modification Screening Primary Screening (e.g., in vitro assays) Analogs->Screening Secondary Secondary Assays (e.g., cell-based, selectivity) Screening->Secondary Active Compounds SAR_Analysis SAR Analysis (Identify key structural features) Secondary->SAR_Analysis Optimization Lead Optimization (Design next-generation analogs) SAR_Analysis->Optimization Iterative Design Optimization->Analogs New Synthesis Cycles

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Key Areas for Analog Synthesis and SAR Exploration

Should a researcher embark on an SAR study of this compound, key modifications would likely include:

  • Modification of the Hydroxymethyl Group: This functional group is a prime candidate for alteration. It could be oxidized to an aldehyde or carboxylic acid, converted to an ether or ester, or replaced with various amine functionalities to probe for new interactions with a target protein.

  • Substitution at the Pyridine Ring: While the existing fluoro and methoxy groups are important, further substitution on the pyridine ring could be explored. Introducing small alkyl groups, halogens, or other hydrogen bond donors/acceptors at the 4- and 6-positions would provide valuable insights.

  • Bioisosteric Replacement: The pyridine core itself could be replaced with other five- or six-membered heterocyclic rings (e.g., pyrimidine, pyrazine, imidazole) to assess the importance of the nitrogen's position and the overall ring electronics. Similarly, the methoxy group could be swapped for other small alkoxy groups or a hydroxyl group.

General Experimental Protocols for SAR Studies

The following are general protocols for key experiments typically cited in SAR studies. The specific details would need to be adapted based on the biological target of interest.

In Vitro Target-Based Assay (e.g., Kinase Inhibition Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a specific purified enzyme (e.g., a protein kinase).

  • Materials: Purified recombinant enzyme, substrate (e.g., a peptide), ATP, synthesized analogs, assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A series of dilutions of the test compounds are prepared in DMSO.

    • The compounds are added to the wells of a microplate.

    • The kinase, substrate, and ATP are added to initiate the reaction.

    • The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable detection method (e.g., luminescence, fluorescence).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay
  • Objective: To assess the effect of the analogs on the growth of a specific cell line.

  • Materials: Relevant cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, synthesized analogs, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compounds.

    • The plates are incubated for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

    • The cell viability reagent is added to each well, and the signal (e.g., luminescence) is measured using a plate reader.

    • The half-maximal effective concentration (EC50) values are determined from the resulting dose-response curves.

Conclusion

While a detailed, data-rich comparison guide for analogs of this compound cannot be constructed from the existing public data, the foundational principles of medicinal chemistry suggest that this is a scaffold with significant potential. The strategic placement of the fluoro and methoxy groups on the versatile pyridine ring provides a solid starting point for the development of novel, biologically active molecules. Future research and publication in this specific area will be necessary to unlock the full therapeutic potential of this promising chemical series. Researchers and drug development professionals are encouraged to utilize the general SAR workflow and experimental protocols outlined here as a guide for their own investigations into this and other novel chemical scaffolds.

A Comparative Guide to the Reactivity of (5-Fluoro-2-methoxypyridin-3-yl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted reactivity of (5-fluoro-2-methoxypyridin-3-yl)methanol and its derivatives in key cross-coupling reactions. Due to the limited direct experimental data on this specific compound, this analysis is based on established principles of organic chemistry and data from structurally analogous pyridine derivatives. The inclusion of fluorine and methoxy substituents on the pyridine ring presents unique electronic properties that influence its reactivity, making this a molecule of significant interest in the synthesis of novel chemical entities.

Introduction to the Reactivity of Substituted Pyridines

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The reactivity of the pyridine core in these transformations is heavily influenced by its electronic properties, which are modulated by substituents.

In this compound, the key substituents influencing reactivity are:

  • A fluorine atom at the 5-position: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which decreases the electron density of the pyridine ring.[1] This can impact the rates of key steps in catalytic cycles, such as oxidative addition and transmetalation.

  • A methoxy group at the 2-position: The methoxy group is an electron-donating group, which can partially counteract the electron-withdrawing effect of the fluorine.

  • A methanol group at the 3-position: The primary alcohol is not a suitable leaving group for direct cross-coupling. Therefore, it would typically be converted to a halide (e.g., chloride, bromide) or a triflate to enable participation in cross-coupling reactions.

This guide will benchmark the expected reactivity of derivatives of this compound, specifically the corresponding 3-halopyridine, in several common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2][3] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2]

For a derivative like 3-chloro-5-fluoro-2-methoxypyridine, the activation of the C-Cl bond can be challenging and often requires more active catalytic systems, such as those employing bulky, electron-rich phosphine ligands.[4] The electron-donating 2-methoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.[4] Conversely, the electron-withdrawing fluorine atom can make the pyridine ring more electron-deficient, which may disfavor the often rate-limiting transmetalation step.[1]

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Substituted Pyridines

EntryPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
13-Chloro-5-fluoro-2-methoxypyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100Varies
23-Chloro-5-fluoro-2-methoxypyridineArylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene110Varies
32-BromopyridineHeteroaryl boronic acid derivativePd(PPh₃)₄Na₂CO₃DMF80Moderate to Good
42-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OReflux86[5]

Yields are highly dependent on the specific boronic acid used. Data for entries 1 and 2 are based on proposed protocols for 3-chloro-5-fluoro-2-methoxypyridine.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-2-methoxypyridine

The following is a general procedure based on established methods for similar chloropyridines[4]:

  • To an oven-dried reaction vial, add 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oa_label Oxidative Addition pd0->oa_label pd2_complex R-Pd(II)L2-X tm_label Transmetalation pd2_complex->tm_label transmetalation_complex R-Pd(II)L2-R' re_label Reductive Elimination transmetalation_complex->re_label reductive_elimination R-R' oa_label->pd2_complex tm_label->transmetalation_complex re_label->pd0 re_label->reductive_elimination rx_label R-X rx_label->oa_label boronic_label R'-B(OH)2 + Base boronic_label->tm_label

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination is dependent on the nature of the aryl halide and the catalytic system employed.

Table 2: Representative Buchwald-Hartwig Amination Reactions of Aryl Halides

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux94
2Aryl PerfluorooctanesulfonateBenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene120-15076[8]
3BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene100Good[9]
4(Hetero)aryl ChloridesVarious Amines[(cinnamyl)PdCl]₂ / t-BuXPhosK₃PO₄Water30-50Good to Excellent[10]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

The following is a general procedure adapted from a known protocol for aryl chlorides:

  • To a 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) under a nitrogen atmosphere.

  • Add toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa_label Oxidative Addition pd0->oa_label pd2_complex R-Pd(II)L2-X amine_binding_label Amine Coordination + Base pd2_complex->amine_binding_label amide_complex [R-Pd(II)L2-NR'R''] re_label Reductive Elimination amide_complex->re_label product R-NR'R'' oa_label->pd2_complex amine_binding_label->amide_complex re_label->pd0 re_label->product rx_label R-X rx_label->oa_label amine_label HNR'R'' amine_label->amine_binding_label

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] It typically employs a palladium catalyst and a copper(I) co-catalyst.[12] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

The reactivity of pyridine halides in Sonogashira couplings follows similar trends to other cross-coupling reactions. For a derivative of this compound, the corresponding halide would be the substrate.

Table 3: Representative Sonogashira Coupling Reactions of Pyridine Derivatives

EntryPyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridineTerminal AlkynePd(CF₃COO)₂ / PPh₃ / CuI-DMF100Good[13]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRoom TempHigh[14]
3Heterocyclic Phosphonium SaltTerminal AlkynePd catalyst / CuIDIPEANMP100Moderate to Good[15]
4IodobenzenePhenylacetyleneDipyrimidyl-palladium complexn-ButylamineTHF65Good[11]
Experimental Protocol: Sonogashira Coupling of a Bromopyridine

The following is a general procedure based on a reported protocol for a substituted bromopyridine[14]:

  • To a degassed solution of the bromopyridine (1.1 equiv.) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.15 equiv.) and CuI (0.3 equiv.).

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (R-X) alkynyl_pd_complex R-Pd(II)L2-C≡CR' pd2_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product R-C≡CR' alkynyl_pd_complex->product alkyne R'-C≡CH cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + Cu(I)X - HX cu_acetylide->pd2_complex

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Comparative Summary and Outlook

  • Activation is Key: The primary alcohol at the 3-position necessitates conversion to a suitable leaving group (halide or triflate) to participate in palladium-catalyzed cross-coupling reactions.

  • Electronic Effects: The interplay between the electron-withdrawing fluorine at the 5-position and the electron-donating methoxy group at the 2-position will create a unique electronic environment on the pyridine ring. This may require careful optimization of reaction conditions, particularly the choice of ligand and base, to achieve high yields.

  • Suzuki-Miyaura Coupling: For the corresponding 3-chloro derivative, successful coupling is anticipated with the use of modern, bulky phosphine ligands like SPhos or XPhos, which are known to facilitate the challenging oxidative addition of aryl chlorides.

  • Buchwald-Hartwig Amination: The 3-halo derivative is expected to be a viable substrate for C-N bond formation with a variety of amines, again likely requiring robust catalytic systems.

  • Sonogashira Coupling: The 3-halo derivative should readily participate in Sonogashira couplings with terminal alkynes, providing a direct route to 3-alkynyl-5-fluoro-2-methoxypyridine derivatives.

References

Safety Operating Guide

Navigating the Disposal of (5-Fluoro-2-methoxypyridin-3-yl)methanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (5-Fluoro-2-methoxypyridin-3-yl)methanol (CAS No. 874822-98-7), ensuring compliance with safety regulations and fostering a culture of trust and diligence in chemical handling.

Hazard Profile and Safety Considerations

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective EquipmentSpecificationsRationale
Eye Protection Chemical splash goggles with side-shieldsProtects eyes from splashes and vapors.
Hand Protection Nitrile rubber gloves (double-gloving recommended)Provides a barrier against skin contact. Compatibility should be verified.
Body Protection Fully buttoned laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use within a certified chemical fume hoodMinimizes inhalation exposure to vapors.
Footwear Closed-toe shoesPrevents exposure from spills.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with your institution's specific hazardous waste management program and local regulations. The following is a general, procedural guide based on best practices for handling halogenated organic compounds.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound in a designated, properly labeled hazardous waste container.[1] This container should be made of a compatible material, such as polyethylene.[2]

  • Halogenated Waste Stream: This compound should be disposed of in the "halogenated organic waste" stream.[2][3] Do not mix with non-halogenated solvents.[3]

  • Avoid Incompatibles: Ensure that incompatible materials, such as strong acids, bases, and oxidizing agents, are not mixed in the same container to prevent dangerous chemical reactions.[2]

2. Container Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[4]

  • Full Chemical Name: List the full chemical name, "this compound," and its approximate concentration.[1][4] Do not use abbreviations or chemical formulas.[3]

3. Storage of Waste:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[5]

  • Secondary Containment: The container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.[6]

  • Ventilation and Temperature: The storage area must be cool, dry, and well-ventilated.[1][2] Keep containers tightly closed when not in use.[1][3]

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[7][8]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated organic waste container.[8]

  • Defacing Labels: After triple-rinsing, deface or remove the original product label before disposing of the container in the regular trash or recycling, as per your institution's guidelines.[7]

5. Spill Management:

  • Minor Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] The used absorbent material is considered hazardous waste and must be disposed of accordingly.[2][7]

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department.[7]

6. Waste Pickup and Final Disposal:

  • Scheduled Collection: Do not allow hazardous waste to accumulate beyond your laboratory's designated limits.[4] Arrange for a scheduled pickup by your institution's hazardous waste management team or a licensed disposal contractor.[4][5]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in compliance with regulatory requirements.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Use Designated Halogenated Organic Waste Container B->C D Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Date C->D E Store in Secondary Containment in a Satellite Accumulation Area D->E F Keep Container Tightly Closed E->F G Arrange for Pickup by Authorized Waste Management F->G H Maintain Disposal Records G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Personal protective equipment for handling (5-Fluoro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (5-Fluoro-2-methoxypyridin-3-yl)methanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties

PropertyValue
CAS Number 874822-98-7
Molecular Formula C₇H₈FNO₂
Molecular Weight 157.14 g/mol
Hazard Statements H302, H315, H319, H332, H335
Signal Word Warning

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following equipment must be worn at all times in the laboratory when handling this compound.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option for protection against a variety of organic solvents.[2][3][4] For prolonged or high-exposure scenarios, consider using thicker gloves like butyl rubber or Viton®.[5] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[6]

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from splashes.[5] A face shield may be necessary when there is a significant risk of splashing or explosion.[7]

  • Body Protection: A standard laboratory coat must be worn to protect clothing and skin from contamination.[3][5] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors.[5][8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for the safe handling of this chemical.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before starting any work.[8]
  • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[8]
  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
  • Have a spill kit readily available, containing an inert absorbent material such as vermiculite or sand.[2]

2. Handling the Chemical:

  • Don the appropriate PPE as outlined above.
  • Conduct all weighing and transferring of the solid compound within the chemical fume hood.
  • If creating a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep containers tightly closed when not in use to prevent the release of vapors.[6][9]

3. In Case of a Spill:

  • For small spills, immediately contain the spill with an inert, non-combustible absorbent material.[2]
  • Carefully sweep or scoop the absorbed material into a designated, sealed waste container.[6]
  • For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be treated as hazardous waste.[5]
  • Collect this waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5] Do not mix with incompatible waste streams.[5]

2. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
  • Indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[5]
  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from strong oxidizing agents and acids.[5]

3. Final Disposal:

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[2]
  • Contact your EHS department to arrange for the pickup and disposal of the waste container.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_weigh Weigh/Transfer in Fume Hood prep_spill->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_seal Keep Containers Sealed handle_solution->handle_seal spill_contain Contain Spill handle_solution->spill_contain If Spill Occurs disp_collect Collect Hazardous Waste handle_seal->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_contact Contact EHS for Disposal disp_store->disp_contact spill_cleanup Clean with Absorbent spill_contain->spill_cleanup spill_dispose Dispose as Hazardous Waste spill_cleanup->spill_dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.